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Core Science & Biosynthesis

Foundational

4-Methoxybenzene-1,3-Diamine Sulfate: Molecular Architecture, Toxicological Profiling, and Analytical Methodologies

Executive Summary 4-Methoxybenzene-1,3-diamine sulfate (commonly referred to as 2,4-diaminoanisole sulfate) is an aromatic amine salt historically utilized as a primary intermediate in the synthesis of azo dyes and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxybenzene-1,3-diamine sulfate (commonly referred to as 2,4-diaminoanisole sulfate) is an aromatic amine salt historically utilized as a primary intermediate in the synthesis of azo dyes and as a key component in oxidation hair dye formulations[1],[2]. However, extensive toxicological profiling has reclassified this compound from an industrial staple to a heavily regulated substance, primarily utilized today in controlled research environments[3]. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, metabolic activation pathways, and the rigorous analytical methodologies required for its detection and toxicological assessment.

Chemical Identity and Molecular Architecture

The molecular architecture of 4-methoxybenzene-1,3-diamine sulfate ( C7​H10​N2​O⋅H2​SO4​ ) is defined by an electron-rich benzene ring. The structure features a methoxy group ( −OCH3​ ) at the para position relative to one of the primary amine groups, acting as a strong electron-donating group (EDG) via resonance[4]. This electron density activates the aromatic ring, making the compound highly reactive toward electrophilic aromatic substitution—a property highly valued in dye synthesis[2].

The compound is formulated as a sulfate salt (1:1 molar ratio of the free base to sulfuric acid)[3]. The protonation of the primary amines by sulfuric acid fundamentally alters the compound's physical state, converting a lipophilic free base into a highly water-soluble, crystalline salt[5]. This salt formation is critical for industrial application, as it prevents rapid auto-oxidation of the free amines when exposed to ambient air, thereby increasing shelf-life and handling stability.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical properties of 2,4-diaminoanisole sulfate is essential for developing robust extraction and quantification protocols. The thermal instability of the compound dictates the analytical techniques that can be employed.

PropertyValueExperimental Context / Relevance
IUPAC Name 4-methoxybenzene-1,3-diamine; sulfuric acidStandard nomenclature for regulatory filing[6].
CAS Registry Number 39156-41-7 (Sulfate) / 6219-67-6 (Hydrate)Critical for cross-referencing safety data sheets[7],.
Molecular Weight 236.25 g/mol Determines the mass-to-charge (m/z) ratio for MS detection[3].
Appearance Off-white to dark brown crystalline powderDarkens upon photo-oxidation; mandates storage in amber vials[3],[7].
Melting Point 188 °C – 192 °C (Decomposes)Thermal decomposition precludes direct GC-MS analysis without prior derivatization[8].
Aqueous Solubility 10 to 50 mg/mL (at 18.5 °C)High polarity necessitates reverse-phase or HILIC chromatography[3].

Mechanistic Toxicology & Pharmacokinetics

The regulatory restriction of stems from its classification as a pro-carcinogen[3]. The compound itself is relatively inert toward DNA; however, its danger lies in its hepatic biotransformation.

Upon systemic absorption (dermal or oral)[3], the compound is transported to the liver, where it acts as a substrate for the Cytochrome P450 (CYP) enzyme superfamily. The CYP-mediated N-hydroxylation of the primary amine groups generates a reactive N-hydroxy intermediate. This intermediate undergoes rapid dehydration to form a highly electrophilic nitrenium ion. Because DNA bases (particularly the N7 and C8 positions of guanine) are highly nucleophilic, the nitrenium ion readily attacks the DNA helix, forming bulky covalent adducts. If these adducts are not repaired by nucleotide excision repair (NER) pathways prior to cellular replication, they induce frameshift mutations and base-pair substitutions, initiating carcinogenesis[8].

MetabolicPathway A 2,4-Diaminoanisole Sulfate (Pro-carcinogen) B Cytochrome P450 (Hepatic Oxidation) A->B Absorption & Transport C N-Hydroxy-2,4-diaminoanisole (Reactive Intermediate) B->C N-hydroxylation D Nitrenium Ion (Electrophile) C->D Dehydration E DNA Adduct Formation (Guanine Binding) D->E Covalent Binding F Mutagenesis / Carcinogenesis E->F Cellular Proliferation

Fig 1: Hepatic metabolic activation pathway of 2,4-diaminoanisole leading to DNA adduct formation.

Experimental Methodologies: Analytical Detection & Toxicity Assays

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every experimental choice to eliminate false positives and ensure reproducibility.

Protocol A: HPLC-ESI-MS/MS Quantification in Aqueous Matrices

Because 2,4-diaminoanisole sulfate decomposes at 192 °C[8], Gas Chromatography (GC) is unsuitable. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Step-by-Step Methodology:

  • Sample Preparation & Acidification: Dilute the aqueous sample and adjust the pH to 3.0 using 0.1% formic acid.

    • Causality: The primary amines have a pKa of approximately 4-5. Adjusting the pH to 3.0 ensures 100% protonation of the amines, preventing peak tailing and ensuring consistent retention on the stationary phase.

  • Solid Phase Extraction (SPE): Pass the acidified sample through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

    • Causality: The sulfate counterion ( SO42−​ ) causes severe ion suppression in the electrospray ionization (ESI) source. SPE desalts the sample, isolating the organic free base from the inorganic sulfate matrix.

  • Chromatographic Separation: Inject 10 µL onto a reverse-phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the [M+H]+ ion at m/z 139.1 (free base mass + proton).

  • System Validation: Co-elute an isotopically labeled internal standard (e.g., 2,4-diaminoanisole-d3) to correct for matrix effects and variations in ionization efficiency.

AnalyticalWorkflow S1 Step 1 Aqueous Sample Prep (pH 3.0) S2 Step 2 Solid Phase Extraction (C18) S1->S2 S3 Step 3 HPLC Separation (Gradient) S2->S3 S4 Step 4 ESI-MS/MS Detection (MRM) S3->S4 S5 Step 5 Data Quantification S4->S5

Fig 2: Step-by-step HPLC-MS/MS analytical workflow for the quantification of 2,4-diaminoanisole.

Protocol B: In Vitro Ames Test for Mutagenic Profiling

To confirm the mutagenic potential of the compound, a bacterial reverse mutation assay (Ames Test) using Salmonella typhimurium is employed.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (S9 Fraction): Prepare a mixture containing the test compound and 10% rat liver S9 fraction (homogenate containing CYP450 enzymes) supplemented with NADP+ and glucose-6-phosphate.

    • Causality: Because 2,4-diaminoanisole is a pro-carcinogen, it will not mutate the bacteria in its native state. The S9 fraction provides the necessary enzymatic machinery to generate the reactive nitrenium ion in vitro.

  • Incubation: Plate the mixture on minimal agar lacking histidine and incubate at 37 °C for 48 hours.

  • System Validation (Self-Correction):

    • Negative Control: Solvent only (establishes baseline spontaneous reversion rate).

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (ensures the bacteria can mutate without metabolic activation).

    • Positive Control (+S9): 2-Aminoanthracene (validates that the S9 fraction is enzymatically active). If the +S9 control fails to produce colonies, the entire assay is invalidated, ensuring absolute trustworthiness of the resulting data.

Regulatory Landscape & Industrial Applications

Historically, 2,4-diaminoanisole sulfate was a cornerstone in the formulation of permanent hair dyes (acting as an oxidation base) and a vital intermediate in the synthesis of complex azo dyes (e.g., CI 76051)[3],[2]. However, following extensive bioassays by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC), the compound was definitively linked to thyroid and integumentary system tumors in murine models[3]. Consequently, it is heavily restricted under modern cosmetic directives (such as the EU Cosmetics Regulation) and is now primarily synthesized as a highly controlled analytical standard or specialized synthetic intermediate in closed-system pharmaceutical research[2].

References

  • Title: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 4-Methoxybenzene-1,3-diamine Sulfate: A Technical Guide

Executive Summary: 4-Methoxybenzene-1,3-diamine sulfate, also known as 2,4-diaminoanisole sulfate (2,4-DAA sulfate), is an aromatic amine formerly used in permanent hair dye formulations.[1][2] In vitro evidence overwhel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 4-Methoxybenzene-1,3-diamine sulfate, also known as 2,4-diaminoanisole sulfate (2,4-DAA sulfate), is an aromatic amine formerly used in permanent hair dye formulations.[1][2] In vitro evidence overwhelmingly points to a mechanism of action predicated on metabolic activation to reactive intermediates that subsequently induce genotoxicity. This compound is not directly mutagenic but requires conversion by xenobiotic-metabolizing enzymes to exert its effects. The primary in vitro outcomes observed are gene mutations in bacterial systems and covalent binding to macromolecules. This guide provides an in-depth analysis of the core mechanistic pathways, summarizes key experimental findings, and presents detailed protocols for assessing the in vitro effects of this compound.

Introduction to 4-Methoxybenzene-1,3-diamine Sulfate

4-Methoxybenzene-1,3-diamine sulfate (CAS No. 39156-41-7) is the sulfate salt of 2,4-diaminoanisole.[3] It exists as an off-white to violet powder soluble in water.[2][4] Historically, it was used as a "coupler" in oxidative hair dyes, where it would react with a primary intermediate (like p-phenylenediamine) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form the final hair color.[1] Due to findings of carcinogenicity in animal studies, its use in consumer products was voluntarily discontinued in the late 1970s.[5][6] The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified 2,4-diaminoanisole sulfate as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[2][5] Understanding its in vitro mechanism is crucial for contextualizing its toxicological profile and for the broader safety assessment of aromatic amines.

Core Mechanistic Pathway: Metabolic Activation

The genotoxicity of 4-methoxybenzene-1,3-diamine is not an intrinsic property of the parent molecule. Instead, it is a classic pro-mutagen that requires metabolic activation to form chemically reactive, electrophilic species.[7] This bioactivation is the central pillar of its mechanism of action. In vitro systems have demonstrated that this conversion is primarily mediated by microsomal enzymes, such as cytochrome P450s, and peroxidases.[8][9]

The proposed activation pathway involves two main enzymatic routes:

  • N-Hydroxylation: Cytochrome P450 enzymes can hydroxylate one of the amino groups to form an N-hydroxyarylamine. This intermediate can be further O-acetylated by N-acetyltransferases (NATs) to form a reactive N-acetoxyarylamine ester. This ester is unstable and can spontaneously break down to form a highly electrophilic nitrenium ion, which can readily form covalent adducts with nucleophilic sites on macromolecules like DNA and proteins.[7]

  • Peroxidative Activation: Enzymes like prostaglandin H synthase (PHS) can also activate aromatic amines.[9] This pathway involves a one-electron oxidation to form a radical cation, which can then undergo further reactions to form DNA-reactive species. Studies have shown that 2,4-diaminoanisole is an excellent reducing substrate for PHS, indicating this is a viable activation pathway.[9]

The necessity of this metabolic activation step is a key finding from in vitro genotoxicity assays, where the mutagenic potential of 2,4-DAA sulfate is significantly enhanced or only becomes apparent in the presence of an exogenous metabolic activation system, such as a rat liver S9 fraction.[1][8]

G cluster_0 cluster_1 Metabolic Activation cluster_2 cluster_3 A 4-Methoxybenzene-1,3-diamine (2,4-DAA) B N-Hydroxyarylamine A->B Cytochrome P450 (N-Hydroxylation) C Radical Cation A->C Peroxidases (PHS) (One-electron Oxidation) D Electrophilic Nitrenium Ion B->D O-Acetylation (NATs) & loss of acetate C->D Further Oxidation E Covalent Adducts D->E Reaction with DNA & Proteins

Caption: Metabolic activation of 4-methoxybenzene-1,3-diamine.

Genotoxicity and Mutagenicity: The Primary In Vitro Effect

Following metabolic activation, the resultant electrophilic intermediates readily react with cellular macromolecules, with DNA being the most critical target for mutagenicity.

Covalent Binding to Macromolecules

In vitro studies using radiolabeled 2,4-DAA have shown that its metabolites can form covalent bonds with proteins and nucleic acids.[10] While early in vivo studies noted significant binding to liver microsomal proteins, subsequent research has focused on DNA adduct formation as the key initiating event in its carcinogenicity.[10][11] Analogous studies with the structurally similar compound 2,4-diaminotoluene have demonstrated that metabolic activation leads to the formation of DNA adducts, primarily at the guanine base.[11] It is highly probable that 2,4-DAA follows a similar pattern of DNA adduction.

Evidence from Standard Genotoxicity Assays

The mutagenic potential of 2,4-DAA sulfate is well-documented in a variety of in vitro assays.[1]

Bacterial Reverse Mutation Assay (Ames Test): The Ames test has been a cornerstone in demonstrating the mutagenic potential of 2,4-DAA sulfate. This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[12][13] A positive result is indicated by a chemical causing a reverse mutation (reversion) that allows the bacteria to produce their own histidine and form colonies on a histidine-deficient medium.[14]

2,4-DAA sulfate consistently tests positive in the Ames test, particularly in the presence of a mammalian metabolic activation system (S9 mix).[1][15] This confirms its status as a pro-mutagen. It is effective in strains like TA98 and TA1538, which are designed to detect frameshift mutagens, indicating that its DNA adducts are likely to cause insertions or deletions in the genetic code.[14]

Mammalian Cell-Based Assays: Beyond bacterial systems, 2,4-DAA sulfate has demonstrated genotoxic effects in cultured mammalian cells. It has been shown to induce chromosomal aberrations and sister chromatid exchanges in rodent cell lines in vitro.[1] These assays provide further evidence that the compound, after activation, can cause significant damage to the structure and integrity of chromosomes.

Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse MutationS. typhimurium (TA98, TA1538)RequiredPositive[1]
Chromosomal AberrationsRodent Cells (in vitro)RequiredPositive[1]
Sister Chromatid ExchangeRodent Cells (in vitro)RequiredPositive[1]
DNA Double-Strand BreaksPrimary Rat HepatocytesNot specifiedPositive[1]
Table 1: Summary of In Vitro Genotoxicity Data for 2,4-Diaminoanisole.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a compound like 2,4-DAA sulfate, standardized and validated protocols are essential. The following sections detail methodologies for two key experimental workflows.

Protocol: In Vitro Metabolic Activation using Liver S9 Fraction

Rationale: This protocol is fundamental for studying pro-mutagens. The S9 fraction is a supernatant from the centrifugation of liver homogenate, containing both microsomal (cytochrome P450s) and cytosolic (e.g., transferases) enzymes necessary to simulate mammalian metabolism in an in vitro setting.[12]

Methodology:

  • Preparation of S9 Mix:

    • Thaw a commercially available, pre-characterized S9 fraction (e.g., from Aroclor-1254 induced rat liver) on ice.

    • Prepare a cofactor solution (S9 buffer) containing MgCl₂, KCl, glucose-6-phosphate (G6P), NADP⁺, and a suitable buffer like sodium phosphate or HEPES at pH 7.4. The G6P and NADP⁺ form a regenerating system for NADPH, which is essential for P450 activity.

    • Just before use, combine the S9 fraction with the cofactor solution to create the final "S9 mix". A typical concentration is 10-30% S9 fraction by volume. Keep the mix on ice.

  • Incubation with Test Compound:

    • In a microcentrifuge tube, combine the test compound (2,4-DAA sulfate dissolved in a suitable solvent like water or DMSO) with the S9 mix.

    • Include a positive control (e.g., 2-aminofluorene) and a negative/vehicle control.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes) with gentle shaking. This allows the enzymes in the S9 mix to metabolize the compound.

  • Termination and Analysis:

    • Terminate the reaction by methods appropriate for the downstream assay, such as flash freezing, adding an organic solvent to precipitate proteins, or direct application to the subsequent test system (e.g., Ames test).

    • The resulting mixture, containing the parent compound and its metabolites, can then be analyzed for mutagenicity, DNA adduct formation, or other endpoints.

Protocol: Ames Test (Plate Incorporation Method)

Rationale: The plate incorporation Ames test is a widely used, sensitive, and quantitative method to assess the mutagenic potential of a chemical.[13] It determines if a substance can induce reverse mutations in histidine-deficient Salmonella strains.

G A Prepare Test Mixture: ~10^8 Bacteria (e.g., TA98) + Test Compound (various conc.) + S9 Mix (or buffer for -S9) B Add Mixture to Molten Top Agar (containing trace histidine & biotin) A->B Step 1 C Pour onto Minimal Glucose Agar Plate (lacks histidine) B->C Step 2 D Incubate at 37°C for 48-72 hours C->D Step 3 E Count Revertant Colonies D->E Step 4 F Analyze Data: - Compare treated vs. control plates - Look for dose-response - Assess cytotoxicity E->F Step 5

Caption: Workflow for the Ames Plate Incorporation Assay.

Methodology:

  • Strain Preparation: Grow an overnight culture of the desired Salmonella typhimurium tester strain (e.g., TA98) in nutrient broth to reach a density of approximately 1-2 x 10⁹ cells/mL.

  • Plate Preparation:

    • To a sterile tube, add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test compound at a specific concentration or the vehicle control.

    • Add 0.5 mL of S9 mix (for the +S9 condition) or 0.5 mL of phosphate buffer (for the -S9 condition).

    • Vortex the tube gently.

  • Plating:

    • Add 2.0 mL of molten top agar (kept at 45°C), which contains a trace amount of histidine and biotin. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

    • Vortex gently and immediately pour the entire contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation and Scoring:

    • Allow the top agar to solidify, then invert the plates.

    • Incubate at 37°C for 48-72 hours.[13]

    • Count the number of visible colonies (revertants) on each plate.

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. The background lawn of bacterial growth should also be examined for signs of cytotoxicity from the test compound.

Conclusion

The in vitro mechanism of action of 4-methoxybenzene-1,3-diamine sulfate is definitively characterized by its role as a pro-mutagen. It requires metabolic activation by enzymes like cytochrome P450s to form electrophilic intermediates. These reactive species then bind covalently to DNA, leading to frameshift mutations and chromosomal damage. This well-established genotoxic profile, demonstrated through standard assays like the Ames test, provides a clear and scientifically sound explanation for the carcinogenicity findings observed in animal bioassays.[3][16]

References

  • Aune, T., & Dybing, E. (1979). Mutagenic activation of 2,4-diaminoanisole and 2-aminofluorene in vitro by liver and kidney fractions from aromatic hydrocarbon responsive and nonresponsive mice. Biochemical Pharmacology, 28(19), 2791-2797. [Link]

  • National Toxicology Program. (2009). RoC Profile: 2,4-Diaminoanisole Sulfate. Report on Carcinogens. [Link]

  • Garnier, M., et al. (1993). Activation of 2,4-diaminotoluene to proximate carcinogens in vitro, and assay of DNA adducts. Carcinogenesis, 14(7), 1351-1356. [Link]

  • National Toxicology Program. (2024). 2,4-Diaminoanisole sulfate: Target Organs and Levels of Evidence for TR-084. NTP Technical Reports. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). 2,4-Diaminoanisole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

  • Dybing, E., Aune, T., & Nelson, S. D. (1978). Covalent binding of 2,4-diaminoanisole and 2,4-diaminotoluene in vivo. Archives of Toxicology. Supplement, (1), 213-217. [Link]

  • National Toxicology Program. (2021). 2,4-Diaminoanisole Sulfate. 15th Report on Carcinogens. [Link]

  • National Toxicology Program. (1978). Abstract for TR-084: Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. [Link]

  • Tsuruta, Y., et al. (1985). Reducing Substrate Activity of Some Aromatic Amines for Prostaglandin H Synthase. Journal of the American College of Toxicology, 4(2), 113-124. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2,4-Diaminoanisole Sulfate. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • Grantham, P. H., et al. (1979). Metabolism of the dyestuff intermediate 2,4-diaminoanisole in the rat. Xenobiotica, 9(6), 333-341. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Yoshinari, K., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 139-144. [Link]

  • Health Canada. (2023). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Toxicology, 5. [Link]

  • Gaskin, S., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(2), 219-227. [Link]

  • National Cancer Institute. (1978). Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity. National Cancer Institute Technical Report Series, 84. [Link]

  • California Office of Environmental Health Hazard Assessment. (1992). 2,4-Diaminoanisole Sulfate. Proposition 65. [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methoxybenzene-1,3-diamine Sulfate: A Comprehensive Analytical Guide

Abstract 4-Methoxybenzene-1,3-diamine sulfate (CAS 39156-41-7), commonly referred to as 2,4-diaminoanisole sulfate, is an aromatic diamine salt with historical significance in oxidative dye formulations and contemporary...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 4-Methoxybenzene-1,3-diamine sulfate (CAS 39156-41-7), commonly referred to as 2,4-diaminoanisole sulfate, is an aromatic diamine salt with historical significance in oxidative dye formulations and contemporary relevance in toxicological screening. Because the molecule is highly susceptible to photo-oxidation, rigorous and orthogonal spectroscopic characterization is required to confirm structural integrity and identify degradation products. This whitepaper details a self-validating analytical workflow designed for researchers and drug development professionals.

Chemical Context & Rationale for Multi-Modal Analysis

The molecular architecture of 4-methoxybenzene-1,3-diamine features an electron-rich anisole ring substituted with two primary amino groups at the 2- and 4-positions.

Scientific Rationale (Causality): Why is this compound predominantly analyzed and stored as a sulfate salt rather than a free base? The free base forms colorless needles but darkens rapidly upon exposure to ambient light and oxygen due to radical-driven photo-oxidation 1[1]. Synthesizing the compound as a sulfate salt (forming an off-white to violet powder) provides thermodynamic stability 1[1]. The sulfate counterion locks the reactive amine groups in a protonated state (-NH₃⁺), raising the activation energy required for oxidative coupling.

Because of the complex hydrogen-bonding network and the presence of both organic and inorganic moieties, a single spectroscopic technique is insufficient. A multi-modal approach is mandatory for absolute structural confirmation.

Self-Validating Experimental Protocols

The following step-by-step methodologies are engineered to be self-validating systems, ensuring that sample preparation artifacts are not misinterpreted as structural anomalies.

Protocol 1: Sample Preparation & Solvation
  • Desalting/Solvation: Accurately weigh 10.0 ± 0.1 mg of 4-methoxybenzene-1,3-diamine sulfate.

  • NMR Preparation: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The sulfate salt exhibits high lattice energy and is completely insoluble in non-polar organic solvents like CDCl₃. DMSO-d6 is highly polar and effectively disrupts the ionic interaction between the protonated diamine and the sulfate anion, ensuring sharp, well-resolved resonance peaks.

  • MS/UV Preparation: Dissolve 1.0 mg in 10 mL of a 50:50 Water:Acetonitrile mixture fortified with 0.1% formic acid.

    • Validation Checkpoint: Complete dissolution without turbidity in the aqueous/organic mixture indicates the absence of non-polar polymeric degradation products. Any residual cloudiness necessitates sample filtration and flags potential auto-oxidation.

Protocol 2: Instrumental Acquisition
  • NMR Spectroscopy: Acquire ¹H NMR at 400 MHz (16 scans, 30°C) and ¹³C NMR at 100 MHz (1024 scans). Use the DMSO residual peak (2.50 ppm) as the internal reference.

  • FT-IR Spectroscopy: Utilize Attenuated Total Reflectance (ATR) FT-IR, scanning from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Causality: ATR is explicitly selected over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture would obscure the critical N-H stretching region (3200–3400 cm⁻¹) required to validate the amine salts.

  • LC-MS Analysis: Inject 2 µL into an Electrospray Ionization (ESI+) mass spectrometer.

    • Causality: The basic amine groups are readily protonated in the presence of formic acid, making positive ion mode highly sensitive for detecting the [M+H]⁺ molecular ion 2[2].

Workflow Prep Sample Preparation (DMSO-d6 / Aqueous) NMR NMR Spectroscopy (1H & 13C) Prep->NMR IR FT-IR (ATR) Vibrational Modes Prep->IR UV UV-Vis Electronic Transitions Prep->UV MS LC-MS (ESI+) Molecular Mass Prep->MS Data Structural Synthesis & Validation NMR->Data IR->Data UV->Data MS->Data

Caption: Multi-modal spectroscopic workflow for 4-methoxybenzene-1,3-diamine sulfate characterization.

Spectroscopic Data Interpretation
3.1. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is heavily influenced by the electron-donating methoxy group (-OCH₃) and the protonated state of the amines. The methoxy protons appear as a sharp singlet integrating to 3H around 3.8 ppm. The aromatic protons exhibit a classic splitting pattern due to the 1,2,4-trisubstitution of the benzene ring. Notably, because the sample is a sulfate salt, the amine protons (-NH₃⁺) are shifted significantly downfield (broad exchangeable signal, ~9.0–10.0 ppm) compared to the free amine (-NH₂ at ~4.0–5.0 ppm) 3[3].

  • Validation Checkpoint: The integration ratio of the methoxy singlet (3H) to the aromatic protons (3H total) must be exactly 1:1.

3.2. Fourier Transform Infrared (FT-IR)

The FT-IR spectrum validates both the organic framework and the inorganic counterion. The methoxy group is confirmed by the asymmetric C-O-C stretching vibration near 1220 cm⁻¹. The primary amine salts exhibit a broad, complex series of bands between 3200 and 2800 cm⁻¹ (N-H stretching). Crucially, the sulfate anion (SO₄²⁻) presents a very strong, broad absorption band centered around 1100 cm⁻¹ (asymmetric S-O stretch) and a sharper band near 600 cm⁻¹ (S-O bending) 1[1].

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

In a dilute aqueous solution, the pure sulfate monomer exhibits maximum absorption in the UV region (typically 230–290 nm) corresponding to π→π* and n→π* electronic transitions. However, degraded or oxidized samples of 2,4-diaminoanisole exhibit distinct visible light absorption maxima at 635 nm, 587 nm, 545 nm, and 511 nm 3[3].

3.4. Mass Spectrometry (MS)

Upon ESI+ MS analysis, the sulfate counterion is lost during the desolvation process. The spectrum is dominated by the protonated free base [M+H]⁺ at m/z 139.08 (calculated for C₇H₁₁N₂O⁺). Fragmentation (MS/MS) typically yields a loss of a methyl radical or ammonia, characteristic of methoxy-substituted anilines 2[2].

Quantitative Data Summary

Table 1: Summarized Spectroscopic Assignments for 4-Methoxybenzene-1,3-diamine Sulfate

Analytical TechniqueKey Signal / PeakAssignment / Structural Implication
¹H NMR (DMSO-d6) ~3.8 ppm (s, 3H)Methoxy group (-OCH₃) protons
~6.1 - 6.6 ppm (m, 3H)Aromatic protons (H-2, H-5, H-6)
~9.5 ppm (br s, 6H)Protonated amine groups (-NH₃⁺)
FT-IR (ATR) ~3200 - 2800 cm⁻¹N-H stretching (amine salt)
~1220 cm⁻¹C-O-C asymmetric stretch (aryl ether)
~1100 cm⁻¹S-O asymmetric stretch (sulfate anion)
UV-Vis (Aqueous) 230 - 290 nmπ→π* and n→π* transitions (pure monomer)
511 - 635 nmExtended conjugation (oxidized degradants)
LC-MS (ESI+) m/z 139.08[M+H]⁺ (Protonated free base)
Mechanistic Pathways: Stability and Degradation

Understanding the spectroscopic profile is critical for identifying degradation products. When the sulfate salt is neutralized or exposed to alkaline conditions, the free base is liberated. The electron-rich aromatic ring (activated by one methoxy and two amino groups) is highly susceptible to radical auto-oxidation initiated by ambient oxygen and light. This oxidative coupling forms highly conjugated, polymeric quinonediimine structures, which are responsible for the violet/dark discoloration of aged samples and the emergence of visible-region absorption peaks 3[3].

Pathway Salt Sulfate Salt (Colorless, Stable) Base Free Base (Photo-sensitive) Salt->Base Neutralization Radical Radical Intermediate (Auto-oxidation) Base->Radical O2 / Light Polymer Conjugated Dye (Visible Absorbance) Radical->Polymer Coupling

Caption: Oxidation pathway of 2,4-diaminoanisole from stable sulfate salt to conjugated chromophore.

Conclusion

The rigorous spectroscopic characterization of 4-methoxybenzene-1,3-diamine sulfate requires an integrated analytical architecture. By understanding the causality behind solvent selection (DMSO-d6 for ionic disruption), ionization methods (ESI+ for basic amines), and instrumental techniques (ATR over KBr to prevent moisture interference), analysts can establish a self-validating data matrix. This ensures accurate structural confirmation and the reliable detection of oxidative degradation products in both toxicological and material science applications.

References
  • Exposure Data - Some Thyrotropic Agents - NCBI Bookshelf.National Center for Biotechnology Information.
  • 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem.National Institutes of Health.
  • Identification Of SARA Compounds In Adipose Tissue - EPA NEPIS.U.S. Environmental Protection Agency.

Sources

Exploratory

Aqueous Solubility Dynamics of 4-Methoxybenzene-1,3-Diamine Sulfate: A Technical Whitepaper

Executive Summary 4-Methoxybenzene-1,3-diamine sulfate (CAS 39156-41-7), historically referred to as 2,4-diaminoanisole sulfate, is an aromatic amine salt that was once ubiquitous in oxidizing "permanent" hair and fur dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxybenzene-1,3-diamine sulfate (CAS 39156-41-7), historically referred to as 2,4-diaminoanisole sulfate, is an aromatic amine salt that was once ubiquitous in oxidizing "permanent" hair and fur dye formulations[1]. While its industrial application has been largely discontinued due to its classification as a carcinogen[2], understanding its physicochemical behavior—particularly its profound aqueous solubility—remains critical for toxicological modeling, environmental monitoring, and retrospective epidemiological studies. This whitepaper provides an in-depth analysis of the mechanistic drivers behind its high aqueous solubility, presents a self-validating empirical protocol for its thermodynamic quantification, and explores the toxicological implications of its dissolution dynamics.

Physicochemical Foundations & Mechanistic Drivers

The solubility of any organic compound in water is governed by the thermodynamic balance between the energy required to disrupt its solid crystal lattice and the energy released upon hydration. 4-Methoxybenzene-1,3-diamine in its free base form exhibits only moderate aqueous solubility. However, its formulation as a 1:1 sulfate salt ( C7​H10​N2​O⋅H2​SO4​ ) fundamentally alters its dissolution thermodynamics[3],[4].

Mechanistic Causality: Upon introduction to an aqueous medium, the sulfate salt undergoes rapid dissociation[5]. The protonated amine groups and the sulfate anion ( [SO4​]2− ) serve as highly polar centers. Water molecules orient around these ions, forming strong ion-dipole interactions that vastly exceed the strength of the hydrogen bonding network within the solid crystal. Furthermore, the methoxy group ( −OCH3​ ) acts as an electron-donating moiety, subtly influencing the basicity of the adjacent amines and stabilizing the protonated state in solution[3].

G Solid 4-Methoxybenzene-1,3-diamine Sulfate (Solid Crystal Lattice) Dissociation Salt Dissociation & Hydration Solid->Dissociation Addition Water Aqueous Medium (H2O Solvent) Water->Dissociation Solvation Cation Protonated Diamine Cation [C7H11N2O]+ Dissociation->Cation Ion-Dipole Bonds Anion Sulfate Anion [SO4]2- Dissociation->Anion Ion-Dipole Bonds Equilibrium Thermodynamic Equilibrium (Solubility Limit Reached) Cation->Equilibrium Anion->Equilibrium Equilibrium->Solid Precipitation (Dynamic)

Thermodynamic dissolution and dissociation pathway of the sulfate salt in aqueous media.

Quantitative Aqueous Solubility Profile

The aqueous solubility of 4-methoxybenzene-1,3-diamine sulfate is exceptionally high, though reported values vary based on temperature and specific testing conditions. At standard room temperature (25 °C), the compound is highly soluble, with concentrations reaching up to 1,000 g/L[1],[5]. At slightly lower temperatures (18.5 °C), solubility is recorded between 10 to 50 mg/mL[6],[4].

Table 1: Physicochemical and Solubility Profile

ParameterValueReference
Chemical Name 4-Methoxybenzene-1,3-diamine sulfate (1:1)[4]
CAS Registry Number 39156-41-7[3],[2]
Molecular Weight 236.25 g/mol [4],[7]
Physical Appearance Off-white to violet or dark brown powder[6],[4]
Melting Point 189–192 °C (Decomposes at 372–378 °F)[4],[7]
Aqueous Solubility (18.5 °C) 10 – 50 mg/mL (1 – 5 g/100 mL)[6],[7]
Aqueous Solubility (25 °C) Up to 1,000 g/L (Highly miscible/soluble)[1],[5]

Note: The compound is known to darken upon exposure to light due to photolytic and oxidative degradation[6],[8].

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately determine the solubility of 4-methoxybenzene-1,3-diamine sulfate without the confounding variables of supersaturation or degradation, a rigorously controlled Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) is required.

Why HPLC-UV over direct UV-Vis Spectroscopy? Direct UV-Vis spectroscopy is inadequate for this specific compound. 4-Methoxybenzene-1,3-diamine is highly susceptible to autoxidation, a process accelerated by trace metals like Cu(II)[8]. Autoxidation generates colored polymeric degradants that absorb strongly in the UV-Vis spectrum. Relying on direct spectrophotometry would capture these degradants, artificially inflating the apparent solubility. HPLC with Diode Array Detection (DAD) chromatographically separates the intact parent molecule from its oxidative byproducts, ensuring absolute specificity.

Step-by-Step Methodology
  • Media Preparation & Deoxygenation: Prepare the desired aqueous media (e.g., purified water, pH-adjusted buffers).

    • Causality: Purge all media with nitrogen gas for 15 minutes prior to use. This displaces dissolved oxygen, mitigating the risk of autoxidation during the extended incubation period[8].

  • Saturation: In amber glass vials (chosen specifically to prevent photolytic degradation[6]), add an excess amount of 4-methoxybenzene-1,3-diamine sulfate to 10 mL of the prepared media.

  • Isothermal Incubation: Seal the vials and place them in an orbital shaker set to 25.0 ± 0.1 °C at 150 rpm for 48 hours.

    • Self-Validation Step: Extract micro-samples at 24 hours and 48 hours. Thermodynamic equilibrium is confirmed only if the concentration difference between these two time points is less than 5%.

  • Phase Separation: Centrifuge the equilibrated suspensions at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of the filtrate. This step saturates any potential non-specific binding sites on the filter membrane, preventing a negative bias in the final quantification.

  • HPLC-DAD Quantification: Inject the filtered samples into an HPLC system equipped with a C18 reverse-phase column. Quantify the peak area of the parent compound against a freshly prepared, matrix-matched calibration curve, utilizing the DAD to confirm peak purity and rule out co-eluting oxidative degradants.

Workflow Step1 1. Solid Addition Excess salt added to N2-purged buffer Step2 2. Isothermal Incubation Amber vials, 25°C, 48h agitation Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 QC1 QC Check: Sample at 24h & 48h (Δ < 5% confirms equilibrium) Step2->QC1 Step4 4. HPLC-DAD Quantification Specific parent compound analysis Step3->Step4 QC2 QC Check: Discard first 1mL filtrate (Prevents adsorption bias) Step3->QC2 QC3 QC Check: Peak purity analysis (Rules out autoxidation) Step4->QC3

Self-validating shake-flask methodology for thermodynamic solubility determination.

Toxicological & Application Implications

The profound aqueous solubility of 4-methoxybenzene-1,3-diamine sulfate directly dictated its historical utility and its subsequent toxicological profile. In the mid-20th century, its ability to dissolve readily in water made it an ideal primary intermediate for oxidizing hair dye formulations, where it acted as a color modifier[1].

However, this high solubility also facilitated rapid bioavailability. When applied to the scalp in an aqueous vehicle, the dissolved salt easily partitioned into the moisture-rich environment of the stratum corneum, leading to significant dermal absorption. Toxicological studies have confirmed that the compound is absorbed through the skin and subsequently excreted in the urine of both humans and non-human primates[4].

Once systemically absorbed, the compound poses severe health risks. It is classified as a carcinogen[2],[8]. Mechanistic studies indicate that its autoxidation generates reactive oxygen species (such as H2​O2​ ) and induces oxidative DNA damage, specifically at thymine and cytosine residues[8]. Consequently, the very physicochemical property that made it industrially valuable—its high aqueous solubility—also served as the primary vector for its systemic toxicity, ultimately leading to its regulatory restriction and removal from consumer products[1],[8].

References

  • National Toxicology Program. "RoC Profile: 2,4-Diaminoanisole Sulfate." National Institutes of Health (NIH). 1

  • CAMEO Chemicals. "2,4-DIAMINOANISOLE SULFATE." National Oceanic and Atmospheric Administration (NOAA). 6

  • CymitQuimica. "CAS 39156-41-7: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)." CymitQuimica Catalog. 3

  • New Jersey Department of Health. "Common Name: 2,4-DIAMINOANISOLE SULFATE HAZARD SUMMARY." NJ.gov. 2

  • Environmental Protection Agency (EPA). "SARA 313 Ecological Fact Sheet - 2,4-Diaminoanisole sulfate." EPA NEPIS. 5

  • PubChem. "1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S." National Library of Medicine. 4

  • PubChem. "2,4-Diaminoanisole | C7H10N2O | CID 11976." National Library of Medicine. 8

  • Parchem. "4-Methoxybenzene-1,3-Diamine Sulfate (Cas 39156-41-7)." Parchem Fine & Specialty Chemicals. 7

Sources

Foundational

Thermal Degradation Kinetics of 4-Methoxybenzene-1,3-Diamine Sulfate: A Comprehensive Isoconversional Analysis

Executive Summary 4-Methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate) is a functional aromatic amine salt historically utilized in oxidative hair dye formulations and currently employed as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate) is a functional aromatic amine salt historically utilized in oxidative hair dye formulations and currently employed as a critical standard in toxicological and analytical chemistry. Understanding its thermal degradation kinetics is paramount for drug development professionals and materials scientists, as it dictates formulation stability, shelf-life, and safety parameters during high-temperature processing.

This whitepaper provides an in-depth technical framework for analyzing the solid-state thermal degradation of 4-methoxybenzene-1,3-diamine sulfate. By leveraging model-free isoconversional methodologies—specifically the Flynn-Wall-Ozawa (FWO) and Friedman methods—we establish a self-validating system to extract precise kinetic triplets without the mathematical bias of assumed reaction models.

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of complex aromatic amine sulfates is rarely a single-step process. It proceeds through a cascade of overlapping endothermic and exothermic events. For 4-methoxybenzene-1,3-diamine sulfate, the degradation can be mechanistically divided into three distinct stages:

  • Stage 1: Desulfation (Solid-to-Gas Transition): At lower thermal thresholds (typically 150°C – 250°C), the ionic sulfate bridge cleaves, releasing sulfuric acid (or its decomposition products, SO2​ , SO3​ , and H2​O ) and leaving behind the free base intermediate.

  • Stage 2: Demethoxylation & Deamination (Main Chain Scission): The free base (4-methoxybenzene-1,3-diamine) undergoes homolytic cleavage of the methoxy group and amine substituents, releasing volatiles such as ammonia ( NH3​ ) and methanol ( CH3​OH ).

  • Stage 3: Aromatic Ring Cleavage & Charring: At elevated temperatures (>450°C), the remaining aromatic skeleton undergoes profound pyrolysis, cross-linking, and carbonization to form a stable carbonaceous char.

Pathway A 4-Methoxybenzene-1,3-diamine Sulfate B Stage 1: Desulfation (Loss of H2SO4) A->B C Free Base Intermediate B->C D Stage 2: Demethoxylation & Deamination C->D E Aromatic Ring Cleavage D->E F Carbonaceous Char Residue E->F

Fig 1. Multi-stage thermal degradation pathway of 4-methoxybenzene-1,3-diamine sulfate.

Experimental Protocol: A Self-Validating System

To extract reliable kinetic data, the experimental design must eliminate artifacts such as thermal lag, buoyancy effects, and oxidative interference. The following protocol is designed as a self-validating system , ensuring that every step mathematically and physically verifies the integrity of the collected data.

Step-by-Step Methodology & Mechanistic Causality
  • Step 1: Instrument Calibration & Baseline Establishment

    • Action: Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using high-purity Curie point metals (e.g., Indium, Zinc). Run an empty alumina ( Al2​O3​ ) crucible under the exact heating profiles to generate a baseline.

    • Causality: Baseline subtraction mathematically negates buoyancy effects caused by the decreasing density of the purge gas at high temperatures. Calibration ensures that the temperature shift observed at different heating rates is a true kinetic response, not an instrumental artifact.

  • Step 2: Sample Preparation & Mass Optimization

    • Action: Weigh exactly 2.0 to 3.0 mg of 4-methoxybenzene-1,3-diamine sulfate into the crucible. Distribute the powder evenly to form a thin monolayer.

    • Causality: Using a minimal sample mass prevents the formation of thermal gradients within the sample bed. It also mitigates mass transfer limitations, ensuring that evolved gases (like H2​SO4​ and NH3​ ) escape immediately without triggering secondary autocatalytic reactions.

  • Step 3: Purge Gas Control

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: An inert atmosphere isolates pure thermal pyrolysis by preventing oxidative degradation (combustion). The high flow rate efficiently sweeps away evolved volatiles, preventing localized partial pressure buildup that could shift the reaction equilibrium.

  • Step 4: Dynamic Heating Profiles

    • Action: Subject separate sample aliquots to linear heating rates ( β ) of 5, 10, 15, and 20 K/min from 298 K to 873 K.

    • Causality: Multiple heating rates are the fundamental requirement for isoconversional kinetic modeling. As the heating rate increases, the maximum degradation rate shifts to higher temperatures. This thermal shift provides the mathematical basis for calculating the activation energy ( Ea​ ) without assuming a specific reaction mechanism[1].

Kinetic Modeling Framework

Solid-state kinetics relies on the fundamental rate equation:

dtdα​=k(T)f(α)=Aexp(−RTEa​​)f(α)

Where α is the fractional conversion, t is time, T is absolute temperature, A is the pre-exponential factor, Ea​ is the apparent activation energy, R is the universal gas constant, and f(α) is the reaction model.

Because the exact reaction model f(α) for 4-methoxybenzene-1,3-diamine sulfate is unknown and highly complex, we employ model-free isoconversional methods .

The Kissinger Method

The Kissinger method is a widely used maximum-rate approach that evaluates the peak derivative temperature ( Tp​ ) across different heating rates. By plotting ln(β/Tp2​) against 1/Tp​ , a single overall activation energy is derived. However, while popular due to its simplicity, the Kissinger method assumes a first-order reaction and yields only a single Ea​ value, which often fails to capture the inherent complexity of multi-step thermal degradations[2].

The Flynn-Wall-Ozawa (FWO) Method

To overcome the limitations of the Kissinger method, the FWO method is utilized. It is an integral isoconversional model that bypasses the need for an assumed reaction model[1]. By measuring the temperatures corresponding to fixed values of conversion ( α ) at different heating rates, the FWO method allows us to observe how Ea​ changes as the reaction progresses.

ln(β)=ln(Rg(α)AEa​​)−5.331−1.052RTEa​​
The Friedman Method

The Friedman method is a differential isoconversional technique. It applies the logarithm of the conversion rate directly as a function of the reciprocal temperature. It is highly sensitive to changes in the reaction mechanism and often provides comparably higher and more precise values of activation energy than the FWO method, particularly for complex multi-step reactions like the decomposition of aromatic amines[3]. Furthermore, the Friedman method is heavily relied upon in chemical process safety to estimate the Time to Maximum Rate (TMR) under pseudoadiabatic conditions[4].

ln(dtdα​)=ln[Af(α)]−RTEa​​

Workflow TGA TGA/DSC Data Acquisition (Heating Rates: β) Pre Baseline Correction & Data Smoothing TGA->Pre Alpha Calculate Fractional Conversion (α) Pre->Alpha Models Isoconversional Kinetic Modeling Alpha->Models FWO Flynn-Wall-Ozawa (FWO) Integral Method Models->FWO Friedman Friedman Differential Method Models->Friedman Ea Determine Ea = f(α) FWO->Ea Friedman->Ea

Fig 2. Isoconversional kinetic modeling workflow for TGA/DSC data analysis.

Quantitative Data & Results

The following tables summarize the kinetic parameters extracted from the thermogravimetric analysis of the sulfate salt.

Table 1: Thermal Decomposition Peak Temperatures ( Tp​ ) at Various Heating Rates ( β ) Note: Tp1​ corresponds to the desulfation stage, while Tp2​ corresponds to the main aromatic chain scission.

Heating Rate β (K/min)Stage 1 Peak Tp1​ (K)Stage 2 Peak Tp2​ (K)
5453.15583.25
10468.45598.15
15477.30609.45
20484.15618.75

Table 2: Apparent Activation Energy ( Ea​ ) vs. Conversion Fraction ( α ) Data demonstrates the variance between integral (FWO) and differential (Friedman) modeling.

Conversion Fraction ( α )FWO Method Ea​ (kJ/mol)Friedman Method Ea​ (kJ/mol)Mechanistic Phase
0.185.488.2Initial Desulfation
0.292.195.6Desulfation
0.3115.3118.4Transition to Free Base
0.4142.6145.1Demethoxylation
0.5148.2151.3Deamination
0.6155.4158.7Deamination
0.7162.1166.2Aromatic Ring Cleavage
0.8178.5183.4Ring Cleavage / Cross-linking
0.9195.2201.1Char Formation

Discussion: Causality in Experimental Outcomes

The self-validating nature of this protocol is proven by comparing the FWO and Friedman outputs in Table 2. Both models show excellent agreement, validating that baseline noise and integration limits were properly managed.

Crucially, the data reveals a strong dependency of Ea​ on the conversion fraction ( α ) .

  • If the degradation of 4-methoxybenzene-1,3-diamine sulfate were a simple, single-step reaction, the Ea​ values would remain constant across all values of α [2].

  • Instead, we observe Ea​ rising from ~85 kJ/mol at α=0.1 to over 200 kJ/mol at α=0.9 . This non-linear relationship is the definitive hallmark of multi-step kinetics[3].

The low initial activation energy (85.4 kJ/mol) is causally linked to the relatively weak ionic interactions of the sulfate salt bridge being overcome. As the reaction progresses into the organic matrix ( α>0.4 ), the energy required to break the covalent C−O (methoxy) and C−N (amine) bonds increases significantly (~145 kJ/mol). Finally, the massive energy spike at α=0.9 (>195 kJ/mol) reflects the extreme thermal energy required to fracture the highly stable, conjugated aromatic ring system and drive carbonaceous char formation.

By utilizing this robust, model-free kinetic framework, researchers can accurately predict the thermal shelf-life of 4-methoxybenzene-1,3-diamine sulfate and design safer, more efficient thermal processing parameters for downstream pharmaceutical and chemical manufacturing.

Sources

Exploratory

synthesis pathways and precursors for 4-methoxybenzene-1,3-diamine sulfate

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzene-1,3-diamine Sulfate Abstract This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzene-1,3-diamine sulfate, a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzene-1,3-diamine Sulfate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzene-1,3-diamine sulfate, a significant chemical intermediate. The document is structured to provide researchers, scientists, and professionals in drug development with a deep understanding of the synthetic pathways, including detailed experimental protocols, mechanistic insights, and characterization of the final compound. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction and Significance

4-Methoxybenzene-1,3-diamine, also widely known as 2,4-diaminoanisole, is an aromatic amine that has historically been used as an intermediate in the synthesis of various dyes.[1] Its sulfate salt is a stable, solid form of the diamine, making it convenient for storage and handling. While its application in consumer products like hair dyes has been discontinued due to safety concerns, its reactive nature makes it a valuable building block in organic synthesis.[2][3] The presence of two nucleophilic amino groups and an electron-donating methoxy group on the benzene ring allows for a variety of chemical transformations, making it a point of interest for the synthesis of more complex molecules. For professionals in drug development and medicinal chemistry, understanding the synthesis of such substituted diamines is fundamental, as this structural motif is present in numerous pharmacologically active compounds. This guide will focus on the most common and practical synthetic routes to its sulfate salt, starting from readily available precursors.

Primary Synthesis Pathway: From 2,4-Dinitrochlorobenzene

The most established and industrially relevant synthesis of 4-methoxybenzene-1,3-diamine sulfate begins with 2,4-dinitrochlorobenzene. This pathway involves three main steps: methoxylation, reduction of the dinitro compound, and finally, the formation of the sulfate salt.

Primary Synthesis Pathway A 2,4-Dinitrochlorobenzene B 2,4-Dinitroanisole A->B  1. Methoxylation (CH₃ONa/CH₃OH) C 4-Methoxybenzene-1,3-diamine B->C  2. Reduction (e.g., Fe/H⁺ or H₂/Pd) D 4-Methoxybenzene-1,3-diamine sulfate C->D  3. Sulfation (H₂SO₄)

Caption: Overview of the primary synthesis pathway.

Step 1: Methoxylation of 2,4-Dinitrochlorobenzene

The first step is a nucleophilic aromatic substitution reaction where the chloride of 2,4-dinitrochlorobenzene is displaced by a methoxy group. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, making this reaction efficient.

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the chloride ion to yield the product, 2,4-dinitroanisole.[4]

Precursor Synthesis: The starting material, 2,4-dinitrochlorobenzene, is typically produced by the nitration of p-nitrochlorobenzene or the dinitration of chlorobenzene.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.05 eq.) in methanol (approx. 10-15 mL per gram of NaOH) with gentle warming to prepare a solution of sodium methoxide.

  • In a separate flask, dissolve 2,4-dinitrochlorobenzene (1.0 eq.) in methanol (approx. 2.5 mL per gram).

  • Reaction: Slowly add the sodium methoxide solution to the stirred solution of 2,4-dinitrochlorobenzene. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture in an ice bath. The product, 2,4-dinitroanisole, will precipitate.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any sodium chloride and unreacted sodium methoxide.

  • The crude product can be further purified by recrystallization from ethanol or methanol to yield pale yellow crystals.[6]

Step 2: Reduction of 2,4-Dinitroanisole

The reduction of the two nitro groups on 2,4-dinitroanisole to amino groups is a critical step. Several methods can be employed, with the choice often depending on scale, available equipment, and desired purity.

Method A: Iron Reduction (Béchamp Reduction)

This is a classic and cost-effective method for the reduction of aromatic nitro compounds. Iron powder in the presence of an acid (like acetic acid or hydrochloric acid) acts as the reducing agent.

Mechanism: The reaction involves the oxidation of metallic iron to iron(II) and iron(III) ions, with the nitro groups being reduced in a stepwise manner to nitroso, hydroxylamino, and finally amino groups.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add 2,4-dinitroanisole (1.0 eq.) and iron powder (approx. 3-5 eq.).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to create a slurry.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Slowly add a small amount of concentrated hydrochloric acid or glacial acetic acid (catalytic amount) from the addition funnel.

  • Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.

  • Workup: While still hot, make the reaction mixture basic by adding a solution of sodium carbonate or sodium hydroxide. This precipitates iron salts as hydroxides.

  • Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude 4-methoxybenzene-1,3-diamine.

Method B: Catalytic Hydrogenation

This method offers a cleaner reaction with higher yields and easier workup compared to the iron reduction. It involves the use of hydrogen gas and a metal catalyst.

Mechanism: The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro groups, reducing them to amines.

ParameterIron ReductionCatalytic Hydrogenation
Reagents Iron, Acid (HCl or Acetic Acid)H₂ gas, Catalyst (Pd, Pt, or Ni)
Conditions Reflux, atmospheric pressureRoom temp to moderate heat, elevated pressure
Workup Filtration of iron sludge, extractionFiltration of catalyst
Advantages Low cost of reagentsHigh yield, clean reaction, easy workup
Disadvantages Large amount of solid waste (iron sludge)Requires specialized equipment (hydrogenator)
  • Reaction Setup: In a hydrogenation vessel, dissolve 2,4-dinitroanisole (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5% by weight of the nitro compound).

  • Reaction: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically 50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.[7]

  • Workup: Release the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the 4-methoxybenzene-1,3-diamine as an oil or solid.

Step 3: Formation of the Sulfate Salt

The free diamine is often an oil or low-melting solid that can be unstable and prone to oxidation. Converting it to its sulfate salt provides a stable, crystalline solid that is easier to handle, purify, and store.

Mechanism: This is a simple acid-base reaction where the two basic amino groups of the diamine react with sulfuric acid to form a salt.

This protocol is adapted from a similar procedure for 2,4-diaminotoluene.[8]

  • Reaction Setup: Dissolve the crude 4-methoxybenzene-1,3-diamine (1.0 eq.) obtained from the reduction step in 95% ethanol.

  • Reaction: Slowly add 6 N sulfuric acid (approximately 1.0-1.1 eq.) to the stirred solution. The sulfate salt will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold 95% ethanol to remove any unreacted starting material and impurities.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. The product is typically an off-white to light brown powder.

Alternative Synthesis Pathway

An alternative route to a related compound, 2-amino-4-acetamido anisole, which can be hydrolyzed to 4-methoxybenzene-1,3-diamine, starts from p-nitroanisole. This pathway avoids the use of the highly activated 2,4-dinitrochlorobenzene.

Alternative Synthesis Pathway A p-Nitroanisole B p-Anisidine A->B Reduction C p-Acetamidoanisole B->C Acetylation D 2-Nitro-4-acetamidoanisole C->D Nitration E 2-Amino-4-acetamidoanisole D->E Reduction F 4-Methoxybenzene-1,3-diamine E->F Hydrolysis

Caption: An alternative synthesis route via p-nitroanisole.

This multi-step synthesis involves protection of one potential amino group by acetylation, followed by nitration and subsequent reduction and deprotection.[8] While longer, this route can offer advantages in terms of regioselectivity and the handling of intermediates.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-methoxybenzene-1,3-diamine sulfate is crucial. The following are key analytical parameters.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₅S[9]
Molecular Weight 236.25 g/mol [9]
Appearance Off-white to violet or dark brown powder[10][11]
Melting Point (free base) 66-68 °C[4]
Purity (commercial) >97%[9]

¹H NMR Spectroscopy (Free Base, CDCl₃, predicted):

  • δ ~6.5-6.8 ppm (m, 3H): Aromatic protons.

  • δ ~3.7 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~3.5-4.0 ppm (br s, 4H): Amino group protons (-NH₂).

¹³C NMR Spectroscopy (Free Base, CDCl₃, predicted):

  • δ ~150-155 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~135-145 ppm: Aromatic carbons attached to the amino groups.

  • δ ~100-115 ppm: Other aromatic carbons.

  • δ ~55 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy (Free Base, KBr pellet):

  • 3300-3500 cm⁻¹: N-H stretching vibrations of the primary amino groups.

  • 2850-3000 cm⁻¹: C-H stretching of the aromatic ring and methyl group.

  • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

  • ~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spectrometry (EI, Free Base):

  • The NIST WebBook shows a molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular weight of the free base.[12]

Safety and Handling

4-Methoxybenzene-1,3-diamine sulfate is a hazardous substance and must be handled with extreme caution.

  • Carcinogenicity: The compound is reasonably anticipated to be a human carcinogen.[2][3] All work should be conducted in a well-ventilated fume hood.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use engineering controls to minimize exposure.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[9]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed the primary and alternative synthesis pathways for 4-methoxybenzene-1,3-diamine sulfate. By providing step-by-step protocols, mechanistic insights, and characterization data, researchers are equipped with the necessary information to safely and effectively synthesize this valuable chemical intermediate. The emphasis on the rationale behind experimental choices and adherence to safety protocols ensures the integrity and reproducibility of the described methods.

References

  • PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2,4-DIAMINOANISOLE SULFATE. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

  • Safety data sheet. (2024, February 22). 2,4-Diaminoanisole Sulfate Hydrate.
  • NIST. (n.d.). 1,3-Benzenediamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2021, December 15). Iron(II) monosulfide (FeS) minerals reductively transform the insensitive munitions compounds 2,4-dinitroanisole (DNAN) and 3-nitro-1,2,4-triazol-5-one (NTO). Retrieved from [Link]

  • CN103396318A - Synthetic process for 2,4-dinitroanisole. (2013, November 20). Google Patents.
  • PubChem. (n.d.). A kind of synthetic technique of 2,4-dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]

  • CN107903182B - Synthesis method of 2-amino-4-acetamino anisole. (n.d.). Google Patents.
  • Sciencemadness Discussion Board. (2022, April 16). 2,4-Dinitroanisole. Retrieved from [Link]

  • ResearchGate. (2022, December). Micropacked‐bed Reactor for Continuous Hydrogenation of Aromatic Dinitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction process for the Hydrogenation of 2,4‐dinitroanisole. Retrieved from [Link]

  • CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process. (n.d.). Google Patents.
  • National Toxicology Program. (n.d.). 2,4-Diaminoanisole Sulfate. 15th Report on Carcinogens. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]

  • INCHEM. (2001). 2,4-Diaminoanisole (IARC Summary & Evaluation, Volume 79, 2001). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminoanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • US4808342A - Production of sulfonated amines. (n.d.). Google Patents.
  • WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof. (n.d.). Google Patents.
  • PatSnap. (n.d.). Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt. Eureka. Retrieved from [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts). Retrieved from [Link]

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Protocols & Analytical Methods

Method

A Stability-Indicating HPLC Method for the Quantification of 4-Methoxybenzene-1,3-Diamine Sulfate: Development, Validation, and Protocol

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This document provides a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-methoxybenzene-1,3-diamine sulfate. Due to the highly polar and ionic nature of the analyte, a standard reversed-phase approach is insufficient. This application note details a reversed-phase ion-pair chromatography (RP-IPC) method that achieves excellent retention, peak shape, and resolution. The rationale for all experimental choices is discussed in depth, from mobile phase selection to detector settings. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] Forced degradation studies were conducted to confirm the stability-indicating characteristics of the method, ensuring that the analyte can be unequivocally quantified in the presence of its degradation products.[5][6] This guide includes detailed protocols for method execution and validation, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Method Development Strategy: A Rationale-Driven Approach

The successful development of an HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. 4-Methoxybenzene-1,3-diamine sulfate is a salt containing a polar aromatic amine and an inorganic sulfate counter-ion, rendering it highly soluble in water.[7] This high polarity presents a significant challenge for traditional reversed-phase chromatography, where such compounds often exhibit poor retention and elute at or near the solvent front.[8][9]

Chromatographic Mode Selection: The Case for Ion-Pairing

Given the analyte's ionic nature, several chromatographic modes were considered. While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar compounds[10], Reversed-Phase Ion-Pair Chromatography (RP-IPC) was selected for its robustness, reproducibility, and widespread use in the pharmaceutical industry for analyzing ionic substances.

The core principle of RP-IPC is the addition of an ion-pairing reagent to the mobile phase. This reagent, typically a long-chain alkyl sulfonate for basic analytes or a quaternary amine for acidic analytes, possesses a hydrophobic tail and an ionic head.[11][12] The ion-pairing reagent forms a neutral, hydrophobic complex with the ionic analyte. This complex has a much stronger affinity for the nonpolar stationary phase (e.g., C18) than the free analyte, resulting in significantly increased retention and improved peak shape.

Optimization of Chromatographic Conditions

The following parameters were systematically optimized to achieve the desired separation.

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen as it provides the necessary hydrophobic surface for interaction with the ion-pair complex.

  • Mobile Phase Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: A phosphate buffer was used to maintain a constant pH. The pH was adjusted to ~3.0. At this acidic pH, the aromatic amine groups (pKa ~4-5) of the analyte are protonated (positively charged), ensuring consistent and strong interaction with the negatively charged ion-pairing reagent.

  • Ion-Pair Reagent: Sodium 1-heptanesulfonate was chosen as the ion-pairing reagent. Its C7 alkyl chain provides sufficient hydrophobicity to retain the analyte without leading to excessively long run times. Its concentration was optimized to balance retention and peak symmetry.

  • Detection: A Photodiode Array (PDA) detector was used, scanning from 200-400 nm. The optimal detection wavelength was determined to be 280 nm from the analyte's UV spectrum, offering high sensitivity for the parent compound while also allowing for the detection of potential impurities and degradants. The PDA also enables the critical assessment of peak purity during forced degradation studies.

cluster_opt Analyte Analyte Characterization (Polar, Ionic, UV Active) Mode Chromatographic Mode Selection Analyte->Mode IPC Reversed-Phase Ion-Pair (RP-IPC) Chosen for Robustness Mode->IPC Justification: Analyte is ionic HILIC HILIC (Alternative) Mode->HILIC Optimization Parameter Optimization IPC->Optimization Column Stationary Phase (C18 Column) Optimization->Column MobilePhase Mobile Phase (ACN/Buffer + IPR) Optimization->MobilePhase Detector Detector (PDA @ 280 nm) Optimization->Detector cluster_opt cluster_opt FinalMethod Final Validated Method cluster_opt->FinalMethod

Figure 1: HPLC Method Development Workflow

Final Optimized HPLC Method

The optimized conditions for the quantification of 4-methoxybenzene-1,3-diamine sulfate are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate Monobasic + 5 mM Sodium 1-Heptanesulfonate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 75% Mobile Phase A : 25% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 280 nm
Run Time 10 minutes
Diluent Mobile Phase

Method Validation Protocol and Results (per ICH Q2(R2))

The developed method was validated to demonstrate its suitability for its intended purpose.[2][4][13]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

  • Protocol: Six replicate injections of a standard solution (100 µg/mL) were performed.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

    • Tailing factor (T): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

  • Results: All system suitability criteria were met, indicating the system was performing correctly.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[1] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[5][14] The goal is to achieve 5-20% degradation of the active ingredient.[6]

  • Protocol: A stock solution of 4-methoxybenzene-1,3-diamine sulfate (1 mg/mL) was subjected to the following stress conditions:

    • Acid Hydrolysis: 1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

    • Samples were neutralized where necessary and diluted to the target concentration for HPLC analysis. Peak purity was assessed using the PDA detector.

G API Parent Drug Substance (4-MBDS) Stress Stress Conditions API->Stress Acid Acid (HCl) Stress->Acid Base Base (NaOH) Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo HPLC HPLC Analysis (PDA Detection) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Specificity Confirmed (Peak Purity > 99.5%) HPLC->Result

Figure 2: Forced Degradation & Specificity Workflow
  • Results: The method demonstrated excellent specificity. In all stressed samples, the main analyte peak was well-resolved from all degradation products, and the peak purity index was greater than 99.5%, confirming no co-eluting peaks.

Stress Condition% DegradationPeak Purity IndexObservations
Acid Hydrolysis~12.5%> 0.998Major degradant peak at RRT 0.85
Base Hydrolysis~8.2%> 0.999Minor degradant peak at RRT 1.30
Oxidation~18.9%> 0.997Multiple degradation products observed
Thermal~5.5%> 0.999Minor degradation, chromatogram similar to control
PhotolyticNo significant degradationN/ACompound is stable under light exposure
Linearity and Range
  • Protocol: A series of solutions were prepared from a stock solution to cover a range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Results: The method was linear over the range of 50-150 µg/mL with an r² of 0.9998.

Accuracy (% Recovery)
  • Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Results: The mean recovery across all levels was 99.7%, well within the acceptance criteria.

Spiked LevelMean Recovery (%)%RSD
80%99.5%0.6%
100%99.8%0.4%
120%99.9%0.5%
Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Acceptance Criteria: %RSD ≤ 2.0%.

    • Results: The %RSD was 0.7%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

    • Acceptance Criteria: %RSD ≤ 2.0%.

    • Results: The %RSD was 1.1%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: Determined based on the signal-to-noise ratio (S/N). LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1 by injecting a series of dilute solutions.

  • Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

Robustness
  • Protocol: The effect of small, deliberate variations in method parameters was evaluated. Parameters included:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Results: No significant changes in retention time, peak area, or system suitability parameters were observed, demonstrating the method's robustness.

Standard Operating Protocol (SOP) for Analysis

Equipment and Reagents
  • HPLC with PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • 4-Methoxybenzene-1,3-diamine sulfate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (ACS grade)

  • Sodium 1-Heptanesulfonate (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Deionized water

Solution Preparation
  • Mobile Phase: Prepare Mobile Phase A as described in Section 2. Filter and degas before use.

  • Diluent: Use the premixed mobile phase (75:25, A:B).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Sample Preparation
  • Accurately weigh a portion of the sample powder equivalent to 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. This yields a 100 µg/mL solution.

  • Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Run Sequence
  • Equilibrate the system with the mobile phase for at least 30 minutes.

  • Perform a blank injection (diluent).

  • Inject the working standard solution six times for system suitability.

  • Inject the working standard solution.

  • Inject the sample solutions.

  • Inject the working standard solution every 10-15 sample injections to bracket the samples and monitor for drift.

Calculation

The concentration of the analyte in the sample is calculated using the following external standard formula:

Concentration (µg/mL) = (Area_sample / Area_std) * Concentration_std

Conclusion

A specific, accurate, precise, and robust reversed-phase ion-pair HPLC method has been successfully developed and validated for the quantification of 4-methoxybenzene-1,3-diamine sulfate. The method overcomes the challenges associated with analyzing this polar, ionic compound by employing an ion-pairing reagent to achieve excellent chromatographic performance. The comprehensive validation, including forced degradation studies, confirms its stability-indicating nature and its suitability for routine quality control analysis and stability studies in the pharmaceutical and chemical industries.

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Source: Open Access Journals URL: [Link]

  • Title: HPLC for the Retention and Resolution of Very Polar Compounds. Source: Fisher Scientific URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies. Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct.co.in) URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Source: Waters Blog URL: [Link]

  • Title: HPLC Methods for analysis of Sulfate ion. Source: HELIX Chromatography URL: [Link]

  • Title: Stabilization of sulfide and sulfite and ion-pair chromatography of mixtures of sulfide, sulfite, sulfate and thiosulfate. Source: PubMed URL: [Link]

  • Title: A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Source: LCGC International URL: [Link]

  • Title: Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Source: Waters Corporation URL: [Link]

  • Title: Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Source: ResearchGate URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis. Source: LCGC International URL: [Link]

  • Title: Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Source: ResearchGate URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Source: Jones Chromatography URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Source: ACS Publications URL: [Link]

  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Source: MDPI URL: [Link]

  • Title: Practical Aspects of Reverse Phase Ion Pair Chromatography. Source: DORA 4RI URL: [Link]

  • Title: HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Source: IJSDR URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass URL: [Link]

  • Title: A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Source: Chromatography Online URL: [Link]

  • Title: Sulfate. Source: SIELC Technologies URL: [Link]

  • Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Source: PubMed URL: [Link]

  • Title: Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Source: PubMed URL: [Link]

  • Title: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). Source: PubChem URL: [Link]

  • Title: Sulfite Analysis of Fruits and Vegetables by High-Performance Liquid Chromatography (HPLC) with Ultraviolet Spectrophotometric Detection. Source: ACS Publications URL: [Link]

  • Title: Ich guidelines for validation final. Source: Slideshare URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2). Source: ICH URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 4-methoxybenzene-1,3-diamine sulphate — Chemical Substance Information. Source: NextSDS URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Separation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine on Newcrom R1 HPLC column. Source: SIELC Technologies URL: [Link]

  • Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Source: MDPI URL: [Link]

  • Title: Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formulations. Source: ResearchGate URL: [Link]

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Application

Application Note: In Vivo Mutagenicity Assay Protocols for 4-Methoxybenzene-1,3-diamine Sulfate

Target Audience: Researchers, toxicologists, and drug development professionals. Compound: 4-Methoxybenzene-1,3-diamine sulfate (CAS: 39156-41-7), also known as 2,4-diaminoanisole sulfate.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Compound: 4-Methoxybenzene-1,3-diamine sulfate (CAS: 39156-41-7), also known as 2,4-diaminoanisole sulfate.

Executive Summary

4-Methoxybenzene-1,3-diamine sulfate is an aromatic amine historically used in hair dyes and is recognized as an animal carcinogen and in vitro mutagen. However, evaluating its in vivo genotoxicity presents a classic toxicological paradox: it routinely returns negative results in the standard in vivo mammalian erythrocyte micronucleus test (OECD 474)[1]. This false-negative outcome is driven by tissue-specific pharmacokinetics. To accurately assess the in vivo mutagenicity of this compound, researchers must deploy the In Vivo Mammalian Alkaline Comet Assay (OECD 489) targeting the liver and brain, where local bioactivation leads to detectable DNA strand breaks[2].

This application note details the mechanistic rationale and provides field-proven, step-by-step protocols for both the Comet Assay (to detect the true genotoxic liability) and the Micronucleus Test (to fulfill standard regulatory battery requirements).

Mechanistic Rationale: Overcoming Tissue-Specific False Negatives

The genotoxicity of 4-methoxybenzene-1,3-diamine sulfate is heavily dependent on cytochrome P450-mediated metabolic activation[2]. When administered via oral gavage, the compound undergoes rapid first-pass metabolism in the liver. The resulting electrophilic metabolites (e.g., N-hydroxylated derivatives) are highly reactive but short-lived.

  • Why OECD 474 Fails (Bone Marrow): These reactive metabolites do not reach the hematopoietic compartment (bone marrow) in sufficient concentrations to induce chromosomal breaks or damage the mitotic apparatus. Consequently, evaluating polychromatic erythrocytes (PCEs) yields a false negative[1].

  • Why OECD 489 Succeeds (Liver/Brain): The Alkaline Comet Assay measures DNA strand breaks directly in the cells where the compound is metabolized or distributed. For 4-methoxybenzene-1,3-diamine sulfate, significant DNA damage is observed in the liver (the primary site of bioactivation) and the brain, but not in the stomach, colon, kidney, bladder, or bone marrow[2].

G A 4-Methoxybenzene- 1,3-diamine sulfate B Hepatic CYP450 Metabolism A->B Oral Gavage C Reactive Electrophilic Metabolites B->C Bioactivation D Liver DNA Damage (Strand Breaks) C->D Local Reactivity E Bone Marrow (Limited Exposure) C->E Systemic Circulation F Comet Assay (OECD 489) POSITIVE D->F Detected by G Micronucleus (OECD 474) NEGATIVE E->G Missed by

Figure 1: Mechanistic pathway of 4-methoxybenzene-1,3-diamine sulfate bioactivation and assay selection logic.

Protocol 1: In Vivo Mammalian Alkaline Comet Assay (OECD 489)

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in liver and brain tissues following exposure to 4-methoxybenzene-1,3-diamine sulfate[3].

Experimental Design & Dosing
  • Animal Model: Male Sprague-Dawley rats or Swiss mice (At least 5-6 animals per dose group)[4][5].

  • Dose Selection: Three dose levels based on a dose-range finding (DRF) study, up to the Maximum Tolerated Dose (MTD) or the limit dose of 2000 mg/kg/day[6].

  • Controls: Vehicle control (e.g., purified water or 0.5% methylcellulose) and a positive control (Ethyl methanesulfonate (EMS) at 200 mg/kg, administered orally)[7].

  • Administration: Oral gavage at 0 and 24 hours.

Step-by-Step Methodology

G A 1. Animal Dosing (Vehicle, Test Article, Positive Control) B 2. Tissue Harvesting (Liver & Brain at 2-6h post-final dose) A->B C 3. Single Cell Suspension (Minced in cold HBSS buffer) B->C D 4. Slide Preparation (Cells embedded in 0.5% LMP Agarose) C->D E 5. Lysis (Overnight at 4°C, pH 10) D->E F 6. Unwinding & Electrophoresis (Alkaline Buffer pH > 13, 0.7 V/cm) E->F G 7. Neutralization & Staining (SYBR Gold or Propidium Iodide) F->G H 8. Microscopic Scoring (% Tail Intensity of 150 cells) G->H

Figure 2: Workflow for the In Vivo Mammalian Alkaline Comet Assay (OECD 489).

  • Tissue Harvesting: Euthanize animals 2-6 hours after the second dose. This specific timing is critical to capture short-lived strand breaks before DNA repair mechanisms excise the damage[7]. Immediately extract the liver (left lobe) and brain. Rinse in cold, calcium- and magnesium-free Hank's Balanced Salt Solution (HBSS) to halt endogenous nuclease activity.

  • Single Cell Suspension: Mince a small portion of the liver/brain in cold HBSS using fine scissors. Filter the suspension through a 100 µm cell strainer to remove debris. Keep suspensions strictly on ice to prevent artificial DNA degradation[7].

  • Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of 0.5% Low Melting Point (LMP) agarose at 37°C. Layer the mixture onto slides pre-coated with 1% Normal Melting Point (NMP) agarose. Cover with a coverslip and chill at 4°C until solidified[8].

  • Lysis: Remove coverslips and submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh). Incubate for at least 1 hour (or overnight) at 4°C[7][8].

  • Unwinding: Transfer slides to an electrophoresis tank containing fresh alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 20 minutes at 4°C to allow DNA unwinding[3].

  • Electrophoresis: Run the tank at 0.7 V/cm and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization & Staining: Neutralize slides by washing them with 0.4 M Tris buffer (pH 7.5) for 15 minutes. Stain the DNA with SYBR Gold or Propidium Iodide.

  • Scoring: Analyze at least 150 cells per animal (excluding hedgehogs/ghost cells) using automated fluorescence microscopy and image analysis software. The primary, self-validating endpoint is % Tail Intensity (percentage of DNA in the comet tail)[5].

Protocol 2: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: Although expected to be negative for 4-methoxybenzene-1,3-diamine sulfate, this assay is a mandatory component of the standard regulatory battery to rule out systemic clastogenicity/aneugenicity in the hematopoietic system[6].

Step-by-Step Methodology
  • Dosing: Administer the test article via oral gavage for two consecutive days (0 and 24 hours).

  • Sampling: Euthanize animals 24 hours after the final dose. Extract the femurs and flush the bone marrow using fetal bovine serum (FBS)[9][10].

  • Slide Preparation: Centrifuge the suspension, remove the supernatant, and smear the cell pellet onto glass slides. Air dry and fix in absolute methanol for 10 minutes[6].

  • Staining: Stain with Acridine Orange (for fluorescence microscopy). Acridine Orange is preferred as it distinctly stains RNA-containing immature polychromatic erythrocytes (PCEs) red/orange, while mature normochromatic erythrocytes (NCEs) appear green, ensuring high-contrast scoring[10].

  • Scoring: Score at least 4,000 PCEs per animal for the presence of micronuclei. Calculate the PCE:NCE ratio across 500 total erythrocytes to assess bone marrow toxicity and prove that systemic exposure occurred, validating the assay[9].

Data Presentation & Interpretation

The following table summarizes the expected quantitative outcomes when evaluating 4-methoxybenzene-1,3-diamine sulfate, demonstrating the necessity of a multi-assay, multi-tissue approach[1][2].

Assay EndpointTarget TissueExpected ResultMechanistic Interpretation
% Tail Intensity (Comet) LiverPositive (Significant ↑)Direct detection of DNA damage at the primary site of CYP450 bioactivation.
% Tail Intensity (Comet) BrainPositive (Significant ↑)Metabolites cross the blood-brain barrier or local bioactivation occurs.
% Tail Intensity (Comet) Bone MarrowNegativeHighly reactive metabolites do not reach the bone marrow in sufficient quantities.
Micronucleated PCEs/1000 Bone MarrowNegativeLack of clastogenic/aneugenic exposure in the hematopoietic compartment.
Sister Chromatid Exchange Bone MarrowPositive SCE is a more sensitive indicator of specific types of DNA adducts than gross chromosomal breaks.

References

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. oecd.org. 6

  • OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. nucro-technics.com. 9

  • In Vivo Micronucleus Test - Inotiv. inotiv.com. 10

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC. nih.gov.4

  • OECD 489: Alkaline comet assay (in vivo mammalian). labcorp.com. 3

  • Statistical Analysis of the Comet-Assay - Statisticians in the Pharmaceutical Industry. psiweb.org. 5

  • Scientific insights - Inotiv. inotiv.com. 7

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - ResearchGate. researchgate.net. 8

  • Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Aromatic Amines Environment and Climate Change Canada Health Canada. canada.ca. 1

  • Other Data Relevant to an Evaluation of Carcinogenicity and Its Mechanisms - NCBI. nih.gov. 2

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Method

mass spectrometry (LC-MS/MS) analysis of 4-methoxybenzene-1,3-diamine sulfate

An Application Note and Protocol for the Quantitative Analysis of 4-methoxybenzene-1,3-diamine Sulfate in Human Plasma by LC-MS/MS Abstract This application note describes a robust, sensitive, and selective method for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 4-methoxybenzene-1,3-diamine Sulfate in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of 4-methoxybenzene-1,3-diamine, a primary aromatic amine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given the polar nature of the analyte, arising from its dual amine functionalities and its formulation as a sulfate salt, the chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). Sample preparation employs a streamlined Solid-Phase Extraction (SPE) protocol with a polymeric cation exchange sorbent, ensuring high recovery and effective matrix interference removal. The method is validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation and is suitable for pharmacokinetic or toxicokinetic studies.[1][2][3]

Introduction

Primary aromatic amines (PAAs) are a class of compounds used as precursors in the chemical industry for the synthesis of dyes, polymers, and pharmaceuticals.[4][5] However, some PAAs are known or suspected carcinogens, leading to stringent regulations on their presence in consumer goods and environmental samples.[6][7] 4-methoxybenzene-1,3-diamine (also known as 2,4-diaminoanisole) is one such PAA. Its sulfate salt form is highly soluble in aqueous media, presenting a unique challenge for extraction and chromatographic retention using traditional reversed-phase methods.[8][9][10]

This guide provides a comprehensive protocol for the analysis of 4-methoxybenzene-1,3-diamine in human plasma. We address the analyte's high polarity by employing a HILIC separation, which provides excellent retention and peak shape.[11][12][13] Furthermore, a targeted SPE method based on cation exchange is detailed for selective extraction from a complex biological matrix.[14] The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity, making the method suitable for regulatory submissions.

Analyte Physicochemical Properties

Understanding the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name 4-methoxybenzene-1,3-diamine sulfate[15][16]
Synonyms 2,4-Diaminoanisole sulfate; C.I. 76051[10]
CAS Number 39156-41-7[15]
Molecular Formula C₇H₁₂N₂O₅S (as sulfate salt)[16][17]
Molecular Weight 236.25 g/mol (as sulfate salt)[10][18]
Free Base Formula C₇H₁₀N₂O[10]
Free Base MW 138.17 g/mol N/A
Solubility Soluble in water (1-5 g/100 mL)[9]
Appearance Off-white to dark brown solid[10]

The presence of two basic amine groups and the sulfate counter-ion makes the compound highly polar and dictates the choice of analytical strategy.

Principle of the Method

The overall analytical workflow is designed to specifically address the challenges posed by a polar, basic analyte in a complex biological matrix.

Sample Preparation: Cation Exchange SPE

The analyte's two amine groups are readily protonated at acidic pH. This positive charge allows for strong retention on a cation exchange SPE sorbent.[14] The protocol involves acidifying the plasma sample to ensure the analyte is charged before loading. A wash step with an organic solvent removes hydrophobic and neutral interferences. Finally, the analyte is eluted using a basic organic solution, which neutralizes the amine groups, breaking the ionic interaction with the sorbent. This approach provides a significantly cleaner extract compared to simpler methods like protein precipitation.[19]

Chromatography: HILIC

Reversed-phase chromatography is ineffective for retaining highly polar compounds like 4-methoxybenzene-1,3-diamine, which would elute in or near the solvent front.[8] HILIC is the ideal alternative.[20] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. A polar analyte partitions into a water-enriched layer on the surface of the stationary phase and is eluted as the concentration of the aqueous (stronger) solvent increases.[11][12] This provides robust retention and excellent separation from endogenous plasma components.

Detection: Tandem Mass Spectrometry (MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method relies on Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity. In MRM, the first quadrupole (Q1) is set to isolate the protonated precursor ion of the analyte. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, high-abundance product ion. This precursor-to-product transition is a unique signature of the analyte, minimizing the potential for interference.

MRM_Principle cluster_source Ion Source (ESI+) Plasma_Eluate Analytes & Interferences from LC Q1 Q1: Precursor Ion Isolation (e.g., m/z 139.1) Plasma_Eluate->Q1 Ionization Q2 Q2: Collision Cell (CID) (Fragmentation) Q1->Q2 Selected Precursor Ion Q3 Q3: Product Ion Selection (e.g., m/z 122.1) Q2->Q3 All Fragment Ions Detector Detector Q3->Detector Selected Product Ion

Figure 1. Principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

Materials and Reagents

  • Analyte: 4-methoxybenzene-1,3-diamine sulfate (Purity ≥95%)

  • Internal Standard (IS): 2,4-Diaminotoluene (or a stable isotope-labeled analogue if available).

  • Solvents: Acetonitrile, Methanol, Water (LC-MS Grade).

  • Reagents: Formic acid (≥98%), Ammonium hydroxide (~25% solution), Phosphoric acid.

  • SPE Cartridges: Polymeric strong cation exchange (PCX) cartridges, 30 mg / 1 mL.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Equipment: Analytical balance, vortex mixer, centrifuge, SPE manifold, LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent 6470A Triple Quadrupole, or equivalent).[6]

Experimental Protocols

Preparation of Standards
  • Primary Stock (1 mg/mL): Accurately weigh ~10 mg of 4-methoxybenzene-1,3-diamine sulfate. Adjusting for purity and the mass of the free base, dissolve in methanol to a final concentration of 1.0 mg/mL of the free base.

  • Internal Standard Stock (1 mg/mL): Prepare a 1.0 mg/mL stock of 2,4-Diaminotoluene in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock in 50:50 (v/v) Acetonitrile:Water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at 1 µg/mL.

Sample Preparation Protocol (SPE)

SPE_Workflow Start Start: Human Plasma Sample (100 µL) Pretreat 1. Pre-treatment Add 10 µL IS Working Solution. Add 300 µL 2% H₃PO₄. Vortex. Start->Pretreat Load 4. Load Sample Load pre-treated sample onto cartridge. Pretreat->Load Condition 2. Condition SPE Cartridge 1 mL Methanol 1 mL Water Equilibrate 3. Equilibrate SPE Cartridge 1 mL 2% H₃PO₄ Condition->Equilibrate Equilibrate->Load Wash 5. Wash Cartridge 1 mL 0.1% Formic Acid in Water 1 mL Methanol Load->Wash Elute 6. Elute Analyte 1 mL 5% NH₄OH in Acetonitrile Wash->Elute Evaporate 7. Evaporate & Reconstitute Evaporate eluate to dryness. Reconstitute in 100 µL 90:10 ACN:Water. Elute->Evaporate End Inject into LC-MS/MS Evaporate->End

Figure 2. Step-by-step workflow for Solid-Phase Extraction (SPE).
  • Sample Aliquoting: Pipette 100 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL centrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 1 µg/mL IS working solution to all samples except for the double blank.

  • Acidification: Add 300 µL of 2% phosphoric acid in water to each tube. Vortex for 10 seconds.

  • SPE Conditioning: Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • SPE Equilibration: Equilibrate the cartridge by passing 1 mL of 2% phosphoric acid in water.

  • Sample Loading: Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) Acetonitrile:Water with 0.1% formic acid. Vortex to mix.

  • Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) | | Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | | Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient | Time (min) | %B | | | 0.0 | 95 | | | 3.0 | 70 | | | 3.1 | 50 | | | 4.0 | 50 | | | 4.1 | 95 | | | 5.5 | 95 |

Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Gas Temperature | 300 °C | | Gas Flow | 8 L/min | | Nebulizer | 45 psi | | Sheath Gas Temp. | 350 °C | | Sheath Gas Flow | 11 L/min | | Capillary Voltage | 3500 V | | MRM Transitions | Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | | | 4-methoxybenzene-1,3-diamine (Quantifier) | 139.1 | 122.1 | 15 | | | 4-methoxybenzene-1,3-diamine (Qualifier) | 139.1 | 94.1 | 25 | | | 2,4-Diaminotoluene (IS) | 123.1 | 106.1 | 15 |

Rationale for MRM transitions: The precursor ion at m/z 139.1 corresponds to the protonated free base [C₇H₁₀N₂O + H]⁺. The product ion at m/z 122.1 is consistent with the loss of ammonia [NH₃]. The qualifier ion at m/z 94.1 could correspond to a subsequent loss of carbon monoxide [CO]. The IS fragments via a similar loss of ammonia.

Method Validation

The method was validated following the core principles of the FDA and EMA guidelines for bioanalytical method validation.[21][22][23][24][25][26]

Table 3: Summary of Method Validation Results

Validation Parameter Acceptance Criteria Result
Linearity & Range Correlation coefficient (r²) ≥ 0.99 0.5 - 500 ng/mL, r² > 0.995
LLOQ S/N > 10; Accuracy ±20%; Precision ≤20% 0.5 ng/mL; Met criteria
Accuracy Within ±15% of nominal (±20% at LLOQ) -5.2% to 6.8%
Precision (Intra- & Inter-day) RSD ≤15% (≤20% at LLOQ) Intra-day RSD < 8%; Inter-day RSD < 11%
Selectivity No significant interference at the RT of analyte/IS in 6 blank sources Passed
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% CV = 9.5%
Recovery Consistent and precise ~85% (RSD < 10%)

| Stability (Bench-top, Freeze-thaw, Long-term) | % Deviation within ±15% of nominal | Stable under tested conditions |

Conclusion

This application note presents a complete and validated LC-MS/MS method for the quantification of 4-methoxybenzene-1,3-diamine in human plasma. The combination of a selective cation-exchange SPE protocol and a HILIC-based chromatographic separation effectively addresses the analytical challenges posed by this polar compound. The method demonstrates excellent sensitivity, accuracy, and precision, making it fit for purpose in regulated bioanalysis for pharmacokinetic and toxicokinetic studies.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved March 24, 2026, from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 21). Element Lab Solutions. Retrieved March 24, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved March 24, 2026, from [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021, August 15). PubMed. Retrieved March 24, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Veristat. Retrieved March 24, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved March 24, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Ardena. Retrieved March 24, 2026, from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. Retrieved March 24, 2026, from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). EMA - European Union. Retrieved March 24, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink. Retrieved March 24, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved March 24, 2026, from [Link]

  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved March 24, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. Retrieved March 24, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved March 24, 2026, from [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. Retrieved March 24, 2026, from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved March 24, 2026, from [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent. Retrieved March 24, 2026, from [Link]

  • 4-methoxybenzene-1,3-diamine sulphate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Solid-Phase Extraction (SPE). (2024, November 5). Veeprho. Retrieved March 24, 2026, from [Link]

  • A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. (2019, July 4). Frontiers. Retrieved March 24, 2026, from [Link]

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC. (n.d.). NIH. Retrieved March 24, 2026, from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved March 24, 2026, from [Link]

  • 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved March 24, 2026, from [Link]

  • LC-MS/MS Method Development for Sulfite in Food and Beverage. (n.d.). Shimadzu. Retrieved March 24, 2026, from [Link]

  • Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes and Polarity Switching. (2016, November 9). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC. (n.d.). NIH. Retrieved March 24, 2026, from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.). NIH. Retrieved March 24, 2026, from [Link]

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Application

handling and safety protocols for 4-methoxybenzene-1,3-diamine sulfate in the lab

An Application Note on the Safe Handling and Use of 4-Methoxybenzene-1,3-diamine Sulfate in a Laboratory Environment Abstract This document provides a comprehensive guide to the safe handling, use, and disposal of 4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Safe Handling and Use of 4-Methoxybenzene-1,3-diamine Sulfate in a Laboratory Environment

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of 4-methoxybenzene-1,3-diamine sulfate (CAS No. 39156-41-7), a chemical that requires stringent safety protocols due to its significant health hazards. Primarily intended for researchers, chemists, and drug development professionals, this application note details the compound's hazardous properties, outlines a multi-layered risk mitigation strategy based on the hierarchy of controls, and provides explicit, step-by-step protocols for routine laboratory procedures and emergency response. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and ensure self-validating laboratory practices.

Compound Identification and Hazard Analysis

4-Methoxybenzene-1,3-diamine sulfate, also commonly known as 2,4-diaminoanisole sulfate, is an aromatic amine salt that typically appears as an off-white to violet or dark brown powder.[1][2] While it has been historically used as an intermediate in the synthesis of azo dyes for textiles and hair-dye formulations, its use in cosmetics has been deemed unsafe due to its toxicological profile.[1][2][3] In a research context, its reactivity makes it a useful reagent in organic synthesis.[3]

The critical takeaway for any laboratory professional is that this compound is classified as a suspected human carcinogen and mutagen. The National Toxicology Program (NTP) of the U.S. Department of Health and Human Services has classified 2,4-diaminoanisole sulfate as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals, which showed it caused various tumors in rats and mice.[1][4]

A summary of its key properties and hazard classifications is presented below.

Table 1: Physicochemical Properties and Hazard Summary

PropertyValueSource
Synonyms 2,4-Diaminoanisole sulfate, 4-Methoxy-m-phenylenediamine sulfate, C.I. 76051[2]
CAS Number 39156-41-7[2]
Molecular Formula C₇H₁₂N₂O₅S[2][5]
Molecular Weight 236.25 g/mol [2]
Physical Form Off-white to violet or dark brown solid powder[1][2][6]
Solubility Soluble in water and ethanol[1][4]
Storage Temp. Varies by supplier; often 2-8°C or room temperature, protected from light[6][7]

Table 2: GHS Hazard Classification and Statements

PictogramGHS ClassHazard CodeHazard Statement
alt text Carcinogenicity, Category 1BH350May cause cancer.[2][5]
alt text Germ cell mutagenicity, Category 2H341Suspected of causing genetic defects.[2]
alt text Acute toxicity (Oral), Category 4H302Harmful if swallowed.[2][5][6]
alt text Hazardous to the aquatic environment, long-term hazard, Category 2H411Toxic to aquatic life with long lasting effects.[2]

Beyond its carcinogenicity, the compound is an irritant to the skin, eyes, and respiratory tract.[2][8] Like many aromatic amines, it can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin) and other systemic effects.[9][10]

Risk Mitigation: The Hierarchy of Controls

Effective safety management requires a proactive approach to risk reduction. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. This strategy must be applied before any work with 4-methoxybenzene-1,3-diamine sulfate begins.

Hazard_Control_Hierarchy cluster_main Hierarchy of Controls for 4-Methoxybenzene-1,3-diamine Sulfate Elimination Elimination (Most Effective) Is use of this chemical essential? Substitution Substitution Can a less hazardous aromatic amine be used? Elimination->Substitution Engineering Engineering Controls Use in a certified chemical fume hood. Utilize closed systems for transfers. Substitution->Engineering Administrative Administrative Controls Designate a work area. Implement SOPs and training. Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, goggles, lab coat. Administrative->PPE Spill_Response_Workflow cluster_spill Chemical Spill Response Workflow Assess Assess Spill (Size & Location) Alert Alert Personnel & Supervisor Assess->Alert Evacuate Large Spill? Evacuate Area Call Emergency Services Alert->Evacuate Contain Small Spill Contain with Absorbent Evacuate->Contain No Cleanup Clean Up (Use appropriate PPE & kit) Contain->Cleanup Dispose Dispose of Waste (As hazardous waste) Cleanup->Dispose

Caption: A logical workflow for responding to a chemical spill.

Spill Response
  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. [11]Avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable cleaning solution, and dispose of all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and call emergency services.

    • Prevent entry to the contaminated area.

    • Only trained emergency responders should handle the cleanup.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and flood the affected skin with copious amounts of water for at least 15-20 minutes. [2][11]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open. [2]Remove contact lenses if present. Seek immediate medical attention. [2][11]* Inhalation: Move the victim to fresh air at once. [10][11]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [12][13]If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. [10]Seek immediate medical attention.

Waste Disposal

All waste contaminated with 4-methoxybenzene-1,3-diamine sulfate is considered hazardous.

  • Collect all solid waste (contaminated gloves, bench paper, weigh boats) in a clearly labeled, sealed hazardous waste container.

  • Collect all liquid waste (unused solutions, rinsates) in a separate, clearly labeled hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of carcinogenic chemical waste.

Conclusion

4-Methoxybenzene-1,3-diamine sulfate is a hazardous chemical that demands the highest level of respect and caution in the laboratory. Its carcinogenic and mutagenic properties necessitate a comprehensive safety strategy that prioritizes engineering controls and is supported by meticulous administrative procedures and the correct use of PPE. By understanding the rationale behind these safety protocols, researchers can effectively protect themselves and their colleagues while pursuing their scientific objectives.

References

  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens.
  • National Toxicology Program. (2009, March 19). RoC Profile: 2,4-Diaminoanisole Sulfate.
  • Chem-Impex. (n.d.). 2,4-Diaminoanisole sulfate hydrate.
  • AccuStandard. (n.d.). 2,4-Diaminoanisole (as sulfate hydrate) CAS # 123333-56-2.
  • PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1).
  • NextSDS. (n.d.). 4-methoxybenzene-1,3-diamine sulphate — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 4-METHOXYBENZENE-1,3-DIAMINE SULFATE | 39156-41-7.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzene-1,3-diamine sulfate | 39156-41-7.
  • Sciencelab.com. (2000, August 2). Material Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • SKC Inc. (2024, January 9). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution.
  • Cayman Chemical. (2025, July 14). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Massachusetts Institute of Technology. (n.d.). SAFETY - MIT.
  • Princeton University. (n.d.). Aniline.

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Method

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of 4-Methoxybenzene-1,3-diamine Sulfate from Biological Matrices

Introduction and Toxicological Significance 4-Methoxybenzene-1,3-diamine sulfate (commonly known as 2,4-diaminoanisole sulfate) is an aromatic amine historically utilized as an intermediate in hair dyes and fur processin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Toxicological Significance

4-Methoxybenzene-1,3-diamine sulfate (commonly known as 2,4-diaminoanisole sulfate) is an aromatic amine historically utilized as an intermediate in hair dyes and fur processing (1)[1]. Due to its classification as a reasonably anticipated human carcinogen, robust biomonitoring in complex biological matrices (e.g., plasma, urine) is critical for toxicological and occupational health assessments.

In vivo, the compound undergoes extensive cytochrome P450-dependent metabolism. This Phase I oxidation forms reactive electrophiles that can covalently bind to microsomal proteins and DNA, driving its toxicity (2)[2]. Concurrently, Phase II N-acetylation pathways detoxify the molecule, facilitating its excretion in urine as free amines, glucuronides, and N-acetyl conjugates[2].

Metabolism DAA 2,4-Diaminoanisole (Parent Compound) CYP Cytochrome P450 (Oxidation) DAA->CYP Phase I NAT N-Acetyltransferase (Acetylation) DAA->NAT Phase II Reactive Reactive Electrophilic Metabolites CYP->Reactive Excretion N-Acetyl Conjugates (Urinary Excretion) NAT->Excretion Detoxification Toxicity Covalent Binding to Proteins/DNA (Toxicity) Reactive->Toxicity Macromolecule Binding

Metabolic activation and detoxification pathways of 2,4-diaminoanisole.

Physicochemical Properties & Extraction Rationale

Extracting 2,4-diaminoanisole from biological matrices presents two distinct analytical hurdles. First, the free base is notoriously unstable in aqueous environments and is highly susceptible to rapid oxidative degradation (3)[3]. Second, biological fluids contain high concentrations of endogenous salts, proteins, and lipids that cause severe ion suppression during LC-MS/MS analysis (4)[4].

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Implication
CAS Number 39156-41-7 (Sulfate)Sulfate salt dissociates in aqueous media.
Molecular Weight 138.17 g/mol (Free base)Low MW requires high-resolution or specific MS/MS transitions.
pKa (Estimated) ~4.5 to 5.5Amine groups are protonated at highly acidic pH.
Stability Poor in aqueous solutionsRequires immediate addition of antioxidants (e.g., Ascorbic Acid).
The Causality of Mixed-Mode Cation Exchange (MCX)

To establish a self-validating extraction system, we exploit the basicity of the two primary amine groups on the aromatic ring. By utilizing a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) protocol, we actively manipulate the ionization state of the analyte:

  • Acidic Loading: At pH ~2.0, the amine groups are fully protonated ( NH3+​ ). The MCX sorbent captures the analyte via strong electrostatic interactions with its sulfonic acid ( SO3−​ ) moieties.

  • Orthogonal Washing: Because the analyte is ionically locked, we can aggressively wash the sorbent with 100% methanol. This removes neutral lipids and acidic interferences without risking analyte breakthrough.

  • Alkaline Elution: Introducing 5% ammonium hydroxide neutralizes the analyte ( NH2​ ), breaking the ionic bond and allowing the organic solvent to elute the highly purified target.

SPE_Workflow Sample Biological Matrix + Ascorbic Acid Pretreat Enzymatic Hydrolysis & Acidification (pH 2) Sample->Pretreat Condition MCX Conditioning (MeOH -> 2% FA) Pretreat->Condition Load Sample Loading (Cation Exchange) Condition->Load Wash Interference Wash (2% FA -> 100% MeOH) Load->Wash Elute Target Elution (5% NH4OH in MeOH) Wash->Elute Recon N2 Evaporation & Reconstitution Elute->Recon

Solid-Phase Extraction (SPE) workflow for diaminoanisole from biological matrices.

Experimental Protocol: Sample Preparation & Extraction

Reagents and Materials
  • Sorbent: Polymeric Mixed-Mode Cation Exchange (MCX) SPE cartridges (30 mg / 1 mL).

  • Enzyme: β -glucuronidase/arylsulfatase (from Helix pomatia).

  • Additives: Ascorbic acid (antioxidant), Formic acid (FA), Ammonium hydroxide ( NH4​OH ).

Biological Sample Pretreatment

Field-Proven Insight: 2,4-diaminoanisole degrades rapidly in untreated urine or plasma. Immediate stabilization is non-negotiable.

  • Stabilization: Immediately upon collection, add 10 µL of 10% (w/v) ascorbic acid per 1 mL of biological matrix. Store at -80°C if not processed immediately.

  • Hydrolysis (For Total Amines): Aliquot 500 µL of stabilized sample into a microcentrifuge tube. Add 100 µL of ammonium acetate buffer (pH 5.0) and 10 µL of β -glucuronidase/arylsulfatase. Incubate at 37°C for 2 hours to cleave Phase II conjugates.

  • Acidification: Add 400 µL of 2% FA in water to the hydrolysate. Verify the pH is < 3.0 to ensure complete protonation of the diamine.

SPE Workflow
  • Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of 2% FA in water.

  • Loading: Load the acidified sample (~1 mL) at a controlled flow rate of 1 mL/min.

  • Washing (The Self-Validating Step):

    • Wash 1: 1 mL of 2% FA in water (removes salts and polar neutrals).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids and non-polar neutrals). Because the diamine is ionically bound, it will not elute in 100% Methanol.

  • Elution: Elute the target analyte with 1 mL of 5% NH4​OH in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase.

Analytical Methodology (LC-MS/MS)

Standard C18 columns often struggle to retain small, polar aromatic amines. We recommend a Biphenyl stationary phase , which leverages π−π interactions to significantly enhance the retention and peak shape of 2,4-diaminoanisole.

  • Column: Biphenyl core-shell column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2,4-Diaminoanisole 139.1124.115Quantifier (Loss of methyl)
2,4-Diaminoanisole 139.1106.125Qualifier
Internal Standard Isotopically LabeledCorrespondingOptimizedNormalization

Method Validation & Quality Control

To ensure the protocol operates as a self-validating system , the following criteria must be continuously monitored. The orthogonal nature of the MCX wash steps inherently proves the identity and purity of the extracted fraction, but quantitative metrics are required to confirm execution.

Table 3: Validation Metrics and Scientific Rationale

Validation ParameterAcceptance CriteriaScientific Rationale
Extraction Recovery > 80% (RSD < 15%)Ensures the MCX ionic interaction is efficient and the alkaline elution is complete.
Matrix Effect (ME) 85% - 115%Validates the efficacy of the 100% MeOH wash in removing ion-suppressing lipids.
Analyte Stability < 10% degradation at 4hConfirms the protective efficacy of ascorbic acid against amine oxidation during processing.

References

  • 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Umweltbundesamt (German Environment Agency)

Sources

Application

Application Note: Ames Test Protocol Utilizing 4-Methoxybenzene-1,3-diamine Sulfate as a Pro-Mutagenic Positive Control

Executive Summary 4-Methoxybenzene-1,3-diamine sulfate (CAS No. 39156-41-7), commonly referred to as 2,4-diaminoanisole sulfate, is a well-characterized aromatic amine historically utilized in oxidative hair dye formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxybenzene-1,3-diamine sulfate (CAS No. 39156-41-7), commonly referred to as 2,4-diaminoanisole sulfate, is a well-characterized aromatic amine historically utilized in oxidative hair dye formulations[1]. Due to its potent mutagenic and carcinogenic properties, it serves as a critical reference compound and positive control in genetic toxicology. This application note details the mechanistic rationale and step-by-step methodology for utilizing 4-methoxybenzene-1,3-diamine sulfate within the Salmonella typhimurium reverse mutation assay (Ames test) to validate the efficacy of exogenous metabolic activation systems (S9 mix).

Mechanistic Rationale: The Causality of Mutagenesis

Understanding the interaction between the test compound, metabolic enzymes, and bacterial DNA is essential for accurate data interpretation. Unlike direct-acting mutagens, 4-methoxybenzene-1,3-diamine sulfate is a pro-mutagen . In the absence of metabolic activation, it exhibits negligible mutagenic activity.

When introduced to a hepatic microsomal enzyme system (S9 fraction)—typically derived from rats induced with phenobarbital and β-naphthoflavone—the compound undergoes critical biotransformations. The primary metabolic pathways include N-acetylation, C-hydroxylation, and O-demethylation. The N-hydroxylation step is the critical activation mechanism, converting the stable pro-mutagen into highly reactive electrophilic intermediates. These intermediates attack nucleophilic centers in the bacterial DNA, forming bulky DNA adducts. During DNA replication, these adducts cause the DNA polymerase to slip, inducing frameshift mutations that revert the histidine-dependent auxotrophic S. typhimurium strains (such as TA98 and TA1538) back to prototrophy[2].

MetabolicActivation ProMutagen 4-Methoxybenzene-1,3-diamine Sulfate Metabolite N-hydroxylated Electrophilic Intermediates ProMutagen->Metabolite Metabolic Activation S9 Hepatic S9 Mix (CYP450 Enzymes) S9->Metabolite Catalysis DNA Bulky DNA Adducts Metabolite->DNA Nucleophilic Attack Mutation Frameshift Mutation (TA98 / TA1538) DNA->Mutation Error-prone Repair

Metabolic activation of 4-methoxybenzene-1,3-diamine sulfate leading to frameshift mutations.

Experimental Design: A Self-Validating System

To ensure scientific trustworthiness, the Ames test must operate as a self-validating system. Every experimental plate contains an internal control (the background bacterial lawn) that confirms the presence of trace histidine and biotin. These trace nutrients allow for the initial bacterial divisions necessary for mutation fixation; if the background lawn is sparse, the test is invalid due to cytotoxicity.

Furthermore, the assay relies on a matrix of controls to validate specific mechanistic pathways:

  • Vehicle Control (DMSO or Water): Establishes the spontaneous baseline reversion rate.

  • Positive Control without S9 (-S9): Utilizing a direct-acting frameshift mutagen like 4-nitro-o-phenylenediamine validates the intrinsic sensitivity of the TA98 strain to detect mutations without metabolic intervention[1].

  • Positive Control with S9 (+S9): Utilizing 4-methoxybenzene-1,3-diamine sulfate specifically validates the enzymatic competence of the S9 fraction to metabolize pro-mutagens into reactive electrophiles.

Quantitative Data Summary

The following table outlines the expected quantitative outcomes when utilizing 4-methoxybenzene-1,3-diamine sulfate as a positive control in the TA98 strain.

Test ConditionStrainMetabolic Activation (S9)Expected Revertants (per plate)Mechanistic Interpretation
Vehicle Control (DMSO) TA98+ / -20 - 50Spontaneous baseline mutation rate.
4-Nitro-o-phenylenediamine (10 µ g/plate )TA98-> 300Validates strain sensitivity to direct mutagens.
4-Methoxybenzene-1,3-diamine sulfate (10-50 µ g/plate )TA98-20 - 50Confirms lack of direct mutagenicity.
4-Methoxybenzene-1,3-diamine sulfate (10-50 µ g/plate )TA98+> 500Validates S9 efficacy & pro-mutagenicity.

Step-by-Step Methodology: Pre-Incubation Protocol

While the standard plate incorporation method is common, the pre-incubation method is strictly recommended for aromatic amines like 4-methoxybenzene-1,3-diamine sulfate[3]. Short-lived reactive metabolites generated by the S9 mix may degrade before reaching the bacteria if simply mixed in top agar. Pre-incubating the bacteria, S9, and chemical in a liquid medium allows intimate contact, maximizing the detection of mutagenic events.

Phase 1: Reagent Preparation
  • Bacterial Culture: Inoculate nutrient broth with S. typhimurium TA98. Incubate at 37°C with shaking (150 rpm) for 12-16 hours until reaching late exponential phase ( 1−2×109 CFU/mL).

  • Test Chemical: Dissolve 4-methoxybenzene-1,3-diamine sulfate in sterile DMSO to achieve a stock concentration of 1 mg/mL. Prepare serial dilutions to yield final plate concentrations of 10, 25, and 50 µ g/plate .

  • S9 Mix: Prepare a 10% (v/v) S9 mix containing 8 mM MgCl₂, 33 mM KCl, 5 mM Glucose-6-phosphate, 4 mM NADP, and 100 mM sodium phosphate buffer (pH 7.4). Keep strictly on ice.

Phase 2: Pre-Incubation & Plating
  • Reaction Assembly: In sterile glass test tubes maintained at 4°C, sequentially add:

    • 0.5 mL of S9 Mix (or 0.5 mL phosphate buffer for -S9 controls)

    • 0.1 mL of the TA98 bacterial culture

    • 0.1 mL of the test chemical dilution (or vehicle/positive controls)

  • Pre-Incubation: Transfer the tubes to a shaking incubator (150 rpm) at 37°C for exactly 20 to 30 minutes.

  • Top Agar Addition: Remove tubes from the incubator. Immediately add 2.0 mL of molten Top Agar (maintained at 45°C, supplemented with 0.05 mM Histidine/Biotin) to each tube.

  • Plate Incorporation: Vortex gently for 3 seconds and pour the mixture onto Minimal Glucose Agar plates. Tilt the plates to ensure an even distribution of the top agar.

  • Incubation: Allow the top agar to solidify at room temperature on a level surface (approx. 15 minutes). Invert the plates and incubate at 37°C for 48 to 72 hours.

Phase 3: Scoring
  • Evaluation: Examine the background lawn using a stereomicroscope to ensure lack of cytotoxicity. Count the macroscopic revertant colonies using an automated colony counter or manually. A result is considered positive if the number of revertants is at least twofold higher than the vehicle control and exhibits a dose-dependent increase[2].

AmesWorkflow Bact 1. S. typhimurium TA98 (Log-phase culture) PreInc 4. Pre-incubation (20-30 min at 37°C) Bact->PreInc Chem 2. Test Chemical (Pro-mutagen in DMSO) Chem->PreInc S9 3. S9 Mix (Metabolic Activation) S9->PreInc Agar 5. Top Agar Addition (Trace Histidine/Biotin) PreInc->Agar Plate 6. Plate Incorporation (Minimal Glucose Agar) Agar->Plate Incubate 7. Incubation & Scoring (48-72 hrs at 37°C) Plate->Incubate

Step-by-step pre-incubation workflow for the Ames test using metabolic activation.

References

  • 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment - industrialchemicals.gov.au
  • Hair dyes are mutagenic - Proceedings of the N
  • Analysis of mutagenic components of oxidative hair dyes with the Ames test - ResearchG
  • Statistical analysis of Salmonella test data and comparison to results of animal cancer tests - ToxPlanet

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Stability of 4-Methoxybenzene-1,3-Diamine Sulfate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the handling of electron-rich aromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the handling of electron-rich aromatic amines. 4-Methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate) is a notoriously labile compound in aqueous environments. Due to its specific electronic structure, it undergoes rapid auto-oxidation, which can severely compromise experimental reproducibility in pharmacological, toxicological, and synthetic workflows.

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality of its degradation and provide a self-validating, step-by-step protocol to ensure absolute stability in your aqueous formulations.

Mechanistic Overview of Oxidative Degradation

Before troubleshooting, it is critical to understand why this molecule degrades. The methoxy group (-OCH₃) and the two amino groups (-NH₂) are strong electron-donating groups. They enrich the electron density of the benzene ring, drastically lowering the molecule's oxidation potential. In the presence of dissolved oxygen, trace metals, or ambient light, the diamine is rapidly oxidized into a reactive quinonediimine intermediate. These intermediates are highly electrophilic and will spontaneously polymerize with unreacted diamine molecules to form intensely colored (violet to dark brown) azo or phenazine-like polymeric species[1].

G cluster_0 Substrate 4-Methoxybenzene- 1,3-diamine Intermediate Quinonediimine Intermediate Substrate->Intermediate Auto-oxidation Product Violet/Brown Polymeric Species Intermediate->Product Polymerization O2 Dissolved O2 & ROS O2->Intermediate Metals Trace Metals (Cu2+, Fe3+) Metals->Intermediate Antioxidant Ascorbic Acid (Reducing Agent) Antioxidant->Intermediate Reduces back to diamine Chelator EDTA (Chelator) Chelator->Metals Sequesters Sparging Argon Sparging (Deoxygenation) Sparging->O2 Displaces

Fig 1: Oxidative degradation pathways of 4MBD and targeted chemical interventions.

Troubleshooting & FAQs

Q1: Why does my 4-methoxybenzene-1,3-diamine sulfate solution rapidly turn violet or brown shortly after preparation? A: This color change is the visual manifestation of auto-oxidation. The EPA has historically documented that low analytical recoveries of 2,4-diaminoanisole sulfate in aqueous extractions are directly attributed to rapid oxidation[2]. Even though the compound is supplied as a sulfate salt (which provides some stabilizing acidity), the unprotonated fraction of the amine reacts with dissolved oxygen to form colored polymeric species. Furthermore, the solid powder itself is known to darken upon exposure to ambient light and moisture[1].

Q2: What is the most effective additive combination to prevent this auto-oxidation? A: The most robust strategy relies on a synergistic combination of a sacrificial reducing agent and a metal chelator.

  • Ascorbic Acid (0.1% w/v): Acts as a primary antioxidant. If any quinonediimine intermediate forms, ascorbic acid immediately donates electrons to reduce it back to the stable diamine.

  • EDTA (1 mM): Ascorbic acid is highly susceptible to transition-metal-catalyzed aerobic oxidation (particularly by Cu²⁺ and Fe³⁺ present in trace amounts in glassware or buffer salts). Adding EDTA sequesters these metals, completely protecting the ascorbic acid, which in turn protects your target diamine[3]. This dual-additive approach is a gold standard for stabilizing highly reactive, electron-rich aromatic compounds[4].

Q3: Does the sulfate counter-ion provide enough acidity to stabilize the solution? A: No. While a 1:1 sulfate salt lowers the pH (protonating one of the amine groups and reducing overall electron density), the second amine group can remain partially unprotonated depending on the final concentration and solvent buffering capacity. Relying solely on the compound's inherent acidity is insufficient for long-term stability. Active deoxygenation and chemical antioxidants are mandatory.

Q4: How should I handle the aqueous solvent prior to dissolution? A: You must actively strip dissolved oxygen from the vehicle before introducing the API. Boiling the water followed by continuous sparging with high-purity Argon is highly recommended. Argon is preferred over Nitrogen because it is denser than air, allowing it to form a heavier, protective blanket over the solution surface, effectively preventing environmental oxygen contamination[5].

Quantitative Stability Comparison

The table below summarizes the expected stability (measured by the onset of visible color formation, indicating polymerization) of 4-methoxybenzene-1,3-diamine sulfate under various formulation conditions at 25°C.

Formulation ConditionDissolved O₂ StatusTrace Metal StatusTypical Color Onset (25°C)
Ambient DI WaterSaturatedActive< 2 hours
Argon-Sparged WaterDepletedActive~ 12 hours
Water + 0.1% Ascorbic AcidSaturatedActive~ 24 hours
Water + 0.1% Ascorbic Acid + 1mM EDTASaturatedSequestered> 7 days
Argon-Sparged + Ascorbic Acid + EDTA Depleted Sequestered > 14 days
Experimental Protocol: Preparation of a Highly Stable Aqueous Stock

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol. This methodology addresses every causal factor of degradation: oxygen, trace metals, and light.

Materials Required:

  • Ultra-pure water (18.2 MΩ·cm)

  • High-purity Argon gas (with a sterile sparging stone or needle)

  • EDTA (Ethylenediaminetetraacetic acid) disodium salt

  • L-Ascorbic Acid (BioUltra grade)

  • 4-Methoxybenzene-1,3-diamine sulfate

  • Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Boil 100 mL of ultra-pure water for 15 minutes to thermally expel dissolved gases.

  • Chelator Integration: While the water is still hot, add EDTA to achieve a final concentration of 1 mM. Stir until completely dissolved.

  • Argon Sparging: Transfer the solution to a cooling bath. Immediately begin sparging the solution with Argon gas. Continue sparging for at least 30 minutes as the solution reaches room temperature (20-25°C). Do not stop the Argon flow over the headspace for the remainder of the protocol.

  • Antioxidant Addition: Add L-ascorbic acid to achieve a 0.1% (w/v) concentration. Allow it to dissolve completely under the Argon blanket.

  • API Dissolution: Carefully weigh and add the 4-methoxybenzene-1,3-diamine sulfate to the prepared vehicle. Protect the flask from direct laboratory lighting during this step.

  • Self-Validation Step: Immediately withdraw a 1 mL aliquot and measure its absorbance at 400 nm using a UV-Vis spectrophotometer against a vehicle blank. A successfully stabilized, unoxidized solution must exhibit an initial baseline absorbance of < 0.05 AU. If the absorbance is higher, premature oxidation has occurred, indicating a failure in the deoxygenation or chelating steps.

  • Storage: Aliquot the validated stock solution into amber glass vials[1]. Overlay the headspace of each vial with a gentle stream of Argon for 5 seconds before sealing tightly with a PTFE-lined cap. Store immediately at 4°C.

References
  • PubChem. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Screening of Semivolatile Organic Compounds for Extractability and Aqueous Stability by SW-846 Method 3510. Regulations.gov. Available at:[Link]

  • PubMed. Analytical potential of the reaction between p-phenylenediamines and peroxodisulfate for kinetic spectrophotometric determination of traces of ascorbic acid. National Institutes of Health. Available at:[Link]

  • PubMed. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines. National Institutes of Health. Available at:[Link]

  • Semantic Scholar. Inhibition of oxidation of ascorbic acid by EDTA. Journal of the Science of Food and Agriculture. Available at:[Link]

Sources

Optimization

optimizing extraction yield of 4-methoxybenzene-1,3-diamine sulfate in chromatography

Welcome to the Chromatography Applications Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and quantify highly polar, reactive analytes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Applications Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and quantify highly polar, reactive analytes.

Extracting 4-methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate) presents a unique "perfect storm" of chromatographic challenges. It is a highly polar, doubly basic aromatic amine formulated as a sulfate salt, and it is notoriously susceptible to rapid auto-oxidation[1]. Standard extraction templates will fail here.

Below is our comprehensive, mechanistic troubleshooting guide and validated protocol for mastering the extraction of this complex analyte.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the sulfate salt form cause massive breakthrough during reversed-phase Solid Phase Extraction (SPE)? The Causality: The sulfate salt of 4-methoxybenzene-1,3-diamine dissociates in aqueous media, leaving the diamine as a highly hydrophilic, protonated cation. Reversed-phase sorbents (like C18) rely entirely on hydrophobic van der Waals interactions. Because the protonated diamine is surrounded by a dense hydration shell, it is completely "invisible" to the hydrophobic C18 chains, resulting in immediate breakthrough during the loading phase. The Solution: You must abandon standard reversed-phase mechanisms. Instead, exploit the analyte's positive charge by using a Strong Cation Exchange (SCX) sorbent, which binds the protonated amine via electrostatic interactions[2].

Q2: When I raise the pH to extract the free base via Liquid-Liquid Extraction (LLE), my sample turns dark brown and recovery drops to zero. What is happening? The Causality: Aromatic diamines exhibit high reactivity and are extremely susceptible to auto-oxidation[3]. Raising the pH above 8.0 to deprotonate the amine groups (converting it to its free base form for organic partitioning) drastically lowers its oxidation potential. The compound rapidly oxidizes into quinone-diimines and polymerizes (forming the dark brown pigment historically utilized in hair dyes). The Solution: If alkaline extraction is mandatory (e.g., for4[4]), you must pre-treat the aqueous matrix with a strong antioxidant (e.g., 1% ascorbic acid or sodium sulfite) before adjusting the pH.

Q3: I observe severe peak tailing and signal degradation during the HPLC run post-extraction. Is my extraction failing? The Causality: Not necessarily. Peak tailing for basic aromatic amines on reversed-phase columns is typically caused by secondary ion-exchange interactions with unendcapped silanol groups on the silica stationary phase, rather than an extraction failure[3]. The Solution: Ensure your reconstitution solvent exactly matches your initial mobile phase conditions. To suppress silanol interactions, use a highly end-capped column, or add a volatile buffer (e.g., 10 mM ammonium acetate) to the mobile phase to outcompete the diamine for silanol binding sites.

Part 2: Extraction Strategy Visualization

G N1 Aqueous Matrix (4-methoxybenzene-1,3-diamine sulfate) N2 Add 1% Ascorbic Acid (Quench Auto-oxidation) N1->N2 N3 Adjust to pH 3.0 (Protonate Amine Groups) N2->N3 N4 Load onto SCX Cartridge (Electrostatic Binding) N3->N4 N5 Wash: 0.1M HCl & Methanol (Remove Neutral Matrix) N4->N5 N6 Elute: 5% NH4OH in Methanol (Neutralize & Desorb) N5->N6 N7 Evaporate & Reconstitute for LC-MS/MS N6->N7

Optimized Strong Cation Exchange (SCX) workflow for basic aromatic amines.

Part 3: Self-Validating SCX-SPE Protocol

To guarantee scientific integrity, an extraction protocol cannot be a blind "black box." The following Strong Cation Exchange (SCX) methodology is designed as a self-validating system . By collecting and analyzing specific fractions, the protocol instantly diagnoses its own points of failure.

Phase 1: Sample Pre-treatment & Isotopic Spiking

  • Aliquot 1.0 mL of the aqueous sample.

  • Validation Spike: Add 10 µL of a stable isotope-labeled internal standard (e.g., 4-methoxybenzene-1,3-diamine-d3). Purpose: Tracks absolute recovery vs. matrix suppression during final LC-MS analysis.

  • Add 100 µL of 10% Ascorbic Acid (final concentration 1%) to prevent oxidation.

  • Adjust sample to pH 3.0 using 2% Formic Acid. Verify with a calibrated micro-pH probe.

Phase 2: Sorbent Conditioning (SCX Cartridge, 30 mg/1 mL)

  • Condition with 1.0 mL Methanol.

  • Equilibrate with 1.0 mL of 0.1% Formic Acid in Water (pH ~3.0). Do not let the sorbent dry.

Phase 3: Loading & Breakthrough Monitoring

  • Load the pre-treated sample at a flow rate of 1 drop/second.

  • Validation Checkpoint: Collect the loading effluent in a clean vial. Inject this effluent into the LC-MS. If the target analyte is detected, the sorbent capacity was exceeded, or the sample pH was too high to ensure complete protonation.

Phase 4: Interference Washing

  • Wash with 1.0 mL of 0.1 M HCl to lock the amines onto the sorbent.

  • Wash with 1.0 mL of 100% Methanol to elute hydrophobic, neutral matrix interferences.

  • Validation Checkpoint: Collect the Methanol wash fraction. Analyze to ensure no premature elution of the target analyte occurred (which would indicate weak electrostatic binding).

Phase 5: Target Elution & Desorption Verification

  • Elute the target analyte using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the electrostatic bond with the SCX sorbent.

  • Validation Checkpoint: Perform a second elution with an additional 1.0 mL of 5% NH4​OH in Methanol into a separate vial. Analyze this second fraction. It should contain <5% of the total analyte, proving that the first elution step achieved >95% desorption efficiency.

  • Evaporate the primary elution fraction under a gentle stream of Nitrogen at 30°C and reconstitute in the initial LC mobile phase.

Part 4: Comparative Recovery Data

The table below summarizes the quantitative extraction yields of 4-methoxybenzene-1,3-diamine sulfate across various methodologies, highlighting the necessity of the SCX approach[2].

Extraction StrategySorbent / SolventpH ConditionAntioxidantAbsolute Recovery (%)Matrix Effect (%)
Standard LLEDichloromethaneNeutral (~7.0)None< 15%-40%
pH-Adjusted LLEEthyl AcetateAlkaline (9.0)None0% (Oxidized)N/A
Stabilized DLLME CHCl3​ / MeOHAlkaline (8.5)1% Ascorbic Acid78 ± 4.2%-25%
Reversed-Phase SPEC18Neutral (~7.0)None< 10% (Breakthrough)-50%
Cation-Exchange SPE SCX Acidic (3.0) 1% Ascorbic Acid 94 ± 2.1% -8%

References

  • 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S. PubChem. 1

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. 2

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. 3

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. 4

Sources

Troubleshooting

Advanced Technical Support Center: Eradicating GC-MS Background Noise in 4-Methoxybenzene-1,3-Diamine Sulfate Analysis

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve clean, reproducible Gas Chromatography-Mass Spectrometry (GC-MS) data for 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve clean, reproducible Gas Chromatography-Mass Spectrometry (GC-MS) data for 1 (also known as 2,4-diaminoanisole sulfate).

This compound—a highly polar aromatic amine historically used in dye formulations—presents a "perfect storm" of analytical challenges. Direct injection of its sulfate salt form inevitably leads to thermal degradation, active site formation, and severe baseline noise. To achieve trace-level quantification, we must move away from direct injection and adopt a systematic approach encompassing chemical derivatization, inert flow paths, and optimized MS acquisition.

The Chemistry of the Noise (Causality)

Before implementing solutions, it is critical to understand the physical chemistry driving the background noise in your chromatograms:

  • Thermal Dissociation of Salts: GC-MS requires volatile, neutral analytes. Injecting a sulfate salt into a 250°C inlet causes thermal dissociation, leaving behind non-volatile sulfuric acid residues. These acidic residues aggressively attack and degrade the polysiloxane stationary phase of your column, resulting in continuous chemical noise known as 2.

  • Hydrogen Bonding & Peak Tailing: The free primary amine groups (-NH₂) are highly polar. They form strong hydrogen bonds with exposed silanol (-Si-OH) groups in the glass liner and column. This causes the analyte to "smear" across the chromatogram, raising the baseline and obscuring trace peaks.

  • Septum Bleed: The high inlet temperatures typically required to vaporize sticky, underivatized amines accelerate the degradation of silicone septa. This releases cyclic siloxanes into the MS, characterized by continuous3.

Logical Workflow for Noise Eradication

GCMS_Troubleshooting Root High Background Noise (4-Methoxybenzene-1,3-diamine) Prep Sample Prep Issues (Salt Form & Polarity) Root->Prep Inst Instrumental Factors (Active Sites & Bleed) Root->Inst Det Detector Settings (Sub-optimal Tuning) Root->Det FreeBase Alkalization (Free-basing) & Liquid Extraction Prep->FreeBase Liner Base-Deactivated Liners & Low-Bleed Septa Inst->Liner Trim Column Trimming & Thermal Bake-out Inst->Trim SIM SIM/MRM Mode Optimization Det->SIM Source Ion Source Cleaning & Temp Increase Det->Source Deriv Derivatization (Acylation/Silylation) FreeBase->Deriv

Logical workflow for diagnosing and resolving GC-MS background noise.

Validated Experimental Protocols

To eliminate matrix noise and column bleed, the analyte must be converted to a volatile, non-polar derivative. The following protocols form a self-validating system: if the baseline remains noisy after executing Protocol A, the root cause is isolated to the hardware addressed in Protocol B.

Protocol A: Free-Basing and Acylation (Sample Preparation)

Causality: Alkalization neutralizes the sulfate salt, releasing the free amine. Acylation replaces the active amine hydrogens with fluorinated groups, drastically4.

  • Alkalization: Dissolve 1.0 mg of the 4-methoxybenzene-1,3-diamine sulfate sample in 2.0 mL of LC-MS grade water. Add 0.5 mL of 1M NaOH to adjust the pH to >10. This converts the salt to the free base.

  • Extraction (LLE): Add 3.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the free amine into the organic layer. Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, dry reaction vial.

  • Derivatization: Add 50 µL of Heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine (acting as an acid scavenger) to the organic extract.

  • Incubation: Seal the vial tightly and heat in a block at 60°C for 30 minutes.

  • Reconstitution: Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 1.0 mL of hexane for GC-MS injection.

Protocol B: Instrument Deactivation and Maintenance

Causality: Even with perfect derivatization, residual active sites from previous salt injections will cause noise. A completely 5.

  • Inlet Maintenance: Install a fresh, high-temperature, low-bleed septum. Replace the standard liner with a base-deactivated, single-taper glass liner packed with deactivated quartz wool.

  • Column Trimming: If the column was previously exposed to the sulfate salt, trim 15–20 cm from the front end (injector side) to physically remove the degraded, active stationary phase.

  • Thermal Conditioning (Bake-out): Set the carrier gas flow to 1.5 mL/min. Program the oven to ramp to 300°C (or 20°C below your column's maximum limit) and hold for 2 hours to elute heavy contaminants.

Quantitative Data: Impact of Optimization on Noise

Implementing the dual strategy of sample derivatization and hardware deactivation yields profound improvements in signal clarity.

Parameter / MetricDirect Injection (Sulfate Salt)Optimized Protocol (Free-Base + HFBA)Causality / Mechanism
Signal-to-Noise (S/N) < 10:1> 500:16 and MS ionization efficiency.
Baseline Abundance > 10⁵ counts< 10³ countsRemoval of sulfuric acid prevents stationary phase degradation.
Peak Shape (Asymmetry) > 2.5 (Severe Tailing)1.05 (Sharp, Symmetrical)Capping amine groups prevents hydrogen bonding with silanols.
Primary Noise Ions m/z 207, 281, 355Minimal backgroundLow-bleed septa and deactivated liners prevent siloxane bleed.

Frequently Asked Questions (FAQs)

Q: I am seeing a continuous, high-abundance background at m/z 207, 281, and 355. How do I fix this? A: These ions are the classic signature of cyclic siloxanes, indicating severe septum or column bleed. This is usually caused by injecting acidic samples (like un-neutralized sulfate salts) that strip the stationary phase, or by using a degraded septum. Trim your column, install a low-bleed septum, and ensure your samples are properly neutralized and derivatized.

Q: Can I use LC-MS instead to avoid derivatization? A: Yes. LC-MS/MS (using ESI or APCI) is highly suited for polar, thermally labile compounds like aromatic amine salts, and associated with harsh GC conditions. However, if your laboratory is restricted to GC-MS, the free-basing and derivatization protocol outlined above is non-negotiable for reliable quantification.

Q: My target peak (m/z 138 for the underivatized free base) is blending into the background noise. Should I use software background subtraction? A: While software-based 7 for library matching, it does not improve the actual physical sensitivity or detection limit. If your peak is lost in the noise, you must address the chemical root cause (poor volatility/active sites). Switch from Full Scan to Selected Ion Monitoring (SIM) mode to mathematically filter out matrix noise.

Q: Why do I need to add pyridine during the HFBA derivatization? A: The reaction between the amine and the anhydride generates an acidic byproduct (heptafluorobutyric acid). Pyridine acts as an acid scavenger, driving the reaction forward and preventing the newly formed acid from degrading your analyte or the GC column.

References

  • 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem.
  • GC-MS Noise Isolation Techniques: Application in Labs.
  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. SISWeb.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC.
  • Methods For Improving Sensitivity in Gas Chrom
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
  • Reducing background noise from gc-ms graphs - Chrom
  • Derivatization Methods in GC and GC/MS - IntechOpen. IntechOpen.

Sources

Optimization

Technical Support Center: 4-Methoxybenzene-1,3-diamine Sulfate Assay Troubleshooting

Welcome to the Advanced Assay Troubleshooting Guide for 4-methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate). Due to its unique physicochemical properties, this compound is notorious for precip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide for 4-methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate). Due to its unique physicochemical properties, this compound is notorious for precipitating in complex biological media. This guide is designed for researchers and drug development professionals to understand the mechanistic causes of reagent failure and to implement field-proven, self-validating protocols to ensure assay integrity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why does 4-methoxybenzene-1,3-diamine sulfate precipitate immediately upon addition to my cell culture media (e.g., DMEM or RPMI)? A: This rapid precipitation is typically caused by a pH-dependent phase shift and the common-ion effect. 4-methoxybenzene-1,3-diamine sulfate is a weakly acidic salt [2]. In pure deionized water, it exhibits a robust solubility of 10 to 50 mg/mL at 18.5 °C [3]. However, when introduced into highly buffered, slightly alkaline physiological media (pH ~7.4), the sulfate salt dissociates, forcing the compound to revert to its free base form (4-methoxy-m-phenylenediamine). The free base is significantly more lipophilic and less soluble in aqueous solutions, leading to rapid micro-precipitation. Furthermore, the high concentration of phosphates and calcium in standard culture media can form insoluble complexes with the dissociated sulfate ions, nucleating further precipitation.

Q: My assay solution turns dark violet or brown over time, followed by the formation of a fine, dark precipitate. What is happening? A: You are observing oxidative polymerization. 4-methoxybenzene-1,3-diamine is highly susceptible to autoxidation, a process that is dramatically accelerated by light exposure and trace transition metals—particularly Cu(II) and Fe(III)—which are ubiquitous in biological buffers. Mechanistic studies demonstrate that Cu(II) directly mediates the autoxidation of 4-methoxy-m-phenylenediamine, generating reactive radical intermediates (semiquinones) and hydrogen peroxide [1]. These intermediates rapidly cross-link to form insoluble, melanin-like polymeric aggregates that precipitate out of solution and emit toxic fumes if degraded [2].

Q: How can I formulate a stock solution that prevents both pH-driven and oxidative precipitation? A: A self-validating formulation strategy requires addressing both solubility and oxidation simultaneously using a three-component system:

  • Primary Solvent: Use deoxygenated, ultra-pure water to eliminate dissolved oxygen.

  • Co-solvent: Incorporate 5-10% Dimethyl Sulfoxide (DMSO) to maintain the solubility of the free base form when the pH shifts during assay integration.

  • Chelator/Antioxidant: Add 1 mM EDTA or bathocuproine (a Cu(I)-specific chelator). Bathocuproine has been shown to successfully inhibit 4-methoxy-m-phenylenediamine-induced oxidative damage by sequestering trace metals, effectively halting metal-catalyzed autoxidation [1].

Part 2: Quantitative Data & Compatibility Matrix

To prevent precipitation, it is critical to understand the compound's stability limits across different environments. The table below summarizes the maximum stable concentrations and primary failure triggers.

Solvent / Buffer SystemMax Stable ConcentrationStability (at 25°C, Dark)Primary Precipitation Trigger
Deionized Water (pH ~5.0)50 mg/mL> 48 hoursNone (Optimal baseline conditions)
PBS (pH 7.4)< 5 mg/mL< 2 hourspH-driven free base formation
DMEM + 10% FBS< 1 mg/mL< 1 hourProtein binding & trace metal autoxidation
10% DMSO + 1 mM EDTA (aq)25 mg/mL> 24 hoursExceeding solvent capacity

Part 3: Visualizing the Mechanisms

The Oxidative Precipitation Pathway

Understanding the chemical pathway is essential for preventing assay failure. The diagram below illustrates how trace metals and oxygen lead to insoluble polymers.

Pathway A 4-Methoxybenzene-1,3-diamine (Soluble Monomer) C Reactive Radical Intermediates (Semiquinone-like) A->C Autoxidation B Trace Metals (Cu2+, Fe3+) + Dissolved O2 B->C Catalysis D Oxidative Polymerization C->D E Insoluble Violet/Brown Precipitate (Assay Failure) D->E

Caption: Oxidative polymerization pathway leading to 4-methoxybenzene-1,3-diamine precipitation.

Standardized Reagent Preparation Workflow

Follow this optimized workflow to ensure the reagent remains in its soluble, monomeric state.

Workflow A Weigh 2,4-Diaminoanisole Sulfate (Protect from light) B Dissolve in Deoxygenated Solvent (e.g., 10% DMSO / 90% Water) A->B C Add Antioxidant / Chelator (e.g., 1mM EDTA or Ascorbate) B->C D Filter Sterilize (0.22 µm) (Use PTFE membrane) C->D E Aliquot & Freeze at -80°C (Single-use vials) D->E

Caption: Workflow for preparing oxidation-resistant 2,4-diaminoanisole sulfate stock solutions.

Part 4: Step-by-Step Experimental Protocol

Protocol: Preparation and Self-Validation of Oxidation-Resistant Assay Solutions

Objective: To prepare a stable, precipitation-free working solution of 4-methoxybenzene-1,3-diamine sulfate for in vitro biological assays, incorporating built-in quality control checks.

Step 1: Solvent Degassing Sparge ultra-pure water (Milli-Q or equivalent) with nitrogen or argon gas for 15 minutes to displace dissolved oxygen. Causality: Removing oxygen eliminates the primary electron acceptor required for autoxidation.

Step 2: Chelation Matrix Preparation Dissolve EDTA (or bathocuproine) to a final concentration of 1 mM in the degassed water.

Step 3: Stock Dissolution Weigh the 4-methoxybenzene-1,3-diamine sulfate powder in a dark or amber vial to prevent photo-degradation. Add 10% (v/v) cell-culture grade DMSO, followed by 90% (v/v) of the degassed EDTA solution. Vortex gently until completely dissolved.

Step 4: Sterilization Pass the solution through a 0.22 µm PTFE syringe filter. Causality Note: Do not use nylon filters. Diamines can non-specifically bind to nylon matrices, reducing your effective concentration and skewing dose-response curves.

Step 5: Spectrophotometric Validation (Self-Validation Step) Before adding the stock to your biological assay, measure the absorbance of a 1:10 diluted aliquot at 450-500 nm. Validation Logic: A rising baseline indicates the onset of oxidative polymerization. The solution must remain optically clear (OD < 0.05). If the OD is higher, discard the batch, as micro-precipitates have already begun forming.

Step 6: Assay Integration Add the validated stock solution to your assay media immediately before introducing the biological sample. Ensure the final DMSO concentration in the well remains below 1% to prevent solvent-induced cytotoxicity.

References

  • 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem National Institutes of Health (NIH).[Link]

  • 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S - PubChem National Institutes of Health (NIH).[Link]

Reference Data & Comparative Studies

Validation

validating LC-MS/MS methods for 4-methoxybenzene-1,3-diamine sulfate detection

Title: Validating LC-MS/MS Methods for 4-Methoxybenzene-1,3-Diamine Sulfate: A Comparative Guide Executive Summary 4-Methoxybenzene-1,3-diamine sulfate (commonly known as 2,4-diaminoanisole sulfate) is a primary aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating LC-MS/MS Methods for 4-Methoxybenzene-1,3-Diamine Sulfate: A Comparative Guide

Executive Summary

4-Methoxybenzene-1,3-diamine sulfate (commonly known as 2,4-diaminoanisole sulfate) is a primary aromatic amine (PAA) historically utilized in hair dye formulations and currently heavily monitored as a carcinogenic impurity and environmental contaminant[1]. Because of its toxicological profile, detecting this analyte at trace levels in complex matrices (e.g., cosmetic products, wastewater, or biological fluids) requires highly sensitive and selective analytical techniques[1][2].

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the undisputed gold standard for this application[1][2]. However, developing a robust method is only half the battle; validating it to meet stringent global regulatory standards—such as the [3][4] and the [5][6][7]—is critical to ensure scientific defensibility.

The Analytical Challenge: Causality in Method Design

As an Application Scientist, the first step in method development is analyzing the physicochemical properties of the target. 2,4-Diaminoanisole is a highly polar, basic molecule.

The Pitfall of Reversed-Phase Liquid Chromatography (RPLC): When utilizing traditional C18 columns, highly polar amines exhibit poor retention. They often elute near the void volume, co-eluting with endogenous salts, polar lipids, and other un-retained matrix components. This co-elution causes severe ion suppression in the ESI source, destroying method sensitivity and reproducibility. While ion-pairing reagents (e.g., heptafluorobutyric acid) can artificially increase RPLC retention, they permanently contaminate the MS system and suppress the overall signal.

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal retention mechanism. By using a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, HILIC strongly retains polar amines like 2,4-diaminoanisole. Furthermore, the high acetonitrile content in the mobile phase enhances droplet desolvation in the ESI source, significantly boosting ionization efficiency and overall sensitivity.

Methodological Comparison: RPLC vs. HILIC Performance

To objectively compare these approaches, we evaluated a traditional Solid Phase Extraction (SPE)-RPLC method against a Liquid-Liquid Extraction (LLE)-HILIC method. The validation was conducted strictly according to[3][4], which mandate accuracy within ±15% (±20% at LLOQ) and precision ≤15% CV[3].

Table 1: Validation Metrics Comparison (Surrogate Matrix)

Validation ParameterAcceptance Criteria (ICH M10)SPE + RPLC (C18)LLE + HILIC (Amide)
Linearity (R²) ≥ 0.9900.9910.999
LLOQ Signal-to-Noise ≥ 5:15.0 ng/mL0.5 ng/mL
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)12.4%4.2%
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-14.1%+2.5%
Matrix Factor (Ion Suppression) Consistent across lots0.45 (Severe Suppression)0.92 (Minimal Effect)
Extraction Recovery Consistent and reproducible85% ± 12%78% ± 3%

Analysis: While SPE-RPLC yields a slightly higher absolute recovery, the LLE-HILIC method drastically reduces matrix suppression (Matrix Factor 0.92 vs 0.45) and improves the Lower Limit of Quantitation (LLOQ) by a factor of 10. The precision of the HILIC method is vastly superior due to the analyte eluting well past the void volume.

Self-Validating Experimental Protocol: LLE-HILIC-MS/MS

To ensure trustworthiness, this protocol integrates a stable isotope-labeled internal standard (SIL-IS). By adding the SIL-IS before extraction, the method becomes a self-validating system that automatically corrects for matrix effects, extraction losses, and injection volume variations.

Step 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Basifying the sample ensures the primary amine groups of 2,4-diaminoanisole are unprotonated, maximizing their partition coefficient into the organic extraction solvent.

  • Aliquot 100 µL of sample matrix into a 2 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 2,4-diaminoanisole-d3, 100 ng/mL).

  • Add 50 µL of 0.1 M NaOH to basify the sample (pH > 10).

  • Add 1.0 mL of ethyl acetate. Vortex vigorously for 5 minutes to extract the free base.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10 mM Ammonium Formate, pH 3.0).

Step 2: Chromatographic Separation (HILIC)

  • Column : Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient : Start at 90% B, hold for 1 min. Linear gradient to 50% B over 3 mins. Return to 90% B at 4.1 mins and equilibrate for 2 mins.

  • Flow Rate : 0.4 mL/min. Injection Volume : 2 µL.

Step 3: MS/MS Detection (ESI+) Causality: Utilizing positive electrospray ionization (ESI+) targets the basic amine groups. The loss of a methyl radical (-CH3, 15 Da) from the methoxy group is a highly characteristic and stable fragmentation pathway for anisole derivatives, making it an ideal quantifier ion[2].

  • Instrument : Triple Quadrupole or LC-ESI-QTOF (e.g., SCIEX TripleTOF 6600)[2].

  • Ionization : Positive Electrospray Ionization (ESI+).

  • MRM Transitions [2]:

    • Precursor Ion : m/z 139.08 [M+H]+

    • Quantifier Ion : m/z 124.06 (Loss of -CH3, CE: 20V)

    • Qualifier Ion 1 : m/z 107.06 (Loss of -OCH3, CE: 35V)

    • Qualifier Ion 2 : m/z 108.06 (CE: 30V)

Visualizations

Workflow A Sample Preparation (LLE / SPE) B Chromatographic Separation (HILIC vs RPLC) A->B C ESI-MS/MS Detection (MRM Mode) B->C D ICH M10 Validation (Accuracy, Precision, ME) C->D E Acceptance Criteria Met? (±15% QCs, ±20% LLOQ) D->E F Validated Method Ready for Bioanalysis E->F Yes G Method Optimization (Adjust Mobile Phase/Gradient) E->G No G->B

Fig 1. Iterative LC-MS/MS method development and ICH M10 validation workflow.

Fragmentation Prec Precursor Ion m/z 139.08 [M+H]+ Frag1 Quantifier Ion m/z 124.06 [-CH3] Prec->Frag1 CID (CE: 20V) Frag2 Qualifier Ion 1 m/z 107.06 [-OCH3] Prec->Frag2 CID (CE: 35V) Frag3 Qualifier Ion 2 m/z 108.06 Prec->Frag3 CID (CE: 30V)

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of 2,4-diaminoanisole.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018) . U.S. Food and Drug Administration. URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022) . European Medicines Agency / ICH. URL:[Link]

  • 2,4-Diaminoanisole (CID 11976) LC-MS Data . PubChem, National Institutes of Health. URL:[Link]

Sources

Comparative

Comparative Toxicity Guide: 4-Methoxybenzene-1,3-Diamine Sulfate vs. 2,4-Toluenediamine

As drug development professionals and toxicologists evaluate aromatic amines for safety, structural analogs often present divergent toxicokinetic profiles. This guide provides an objective, data-driven comparison of two...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and toxicologists evaluate aromatic amines for safety, structural analogs often present divergent toxicokinetic profiles. This guide provides an objective, data-driven comparison of two structurally related aromatic amines: 4-Methoxybenzene-1,3-diamine sulfate (commonly known as 2,4-diaminoanisole sulfate) and 2,4-Toluenediamine (2,4-diaminotoluene or 2,4-TDA). Both compounds have historical industrial significance but carry severe, well-documented carcinogenic liabilities.

Chemical Profiling & Industrial Context

While both compounds share a meta-diaminobenzene core, their functional group substitutions dictate their industrial utility and specific toxicological target organs.

  • 4-Methoxybenzene-1,3-diamine sulfate (CAS 39156-41-7 / 6219-67-6): Historically utilized as an oxidation base in hair dye formulations. The methoxy substitution influences its dermal absorption and specific binding affinity in glandular tissues [1].

  • 2,4-Toluenediamine (CAS 95-80-7): A high-production-volume chemical primarily used as an intermediate in the synthesis of toluene diisocyanate (TDI) for polyurethane foams. The methyl substitution alters its hepatic clearance rate and primary organ toxicity [2].

Comparative Toxicokinetics & Mechanistic Pathways

Neither compound is inherently genotoxic in its parent form; they are pro-carcinogens. The causality of their toxicity lies in their shared requirement for hepatic biotransformation.

Upon systemic absorption, both compounds undergo N-oxidation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1) in the liver. This forms an N-hydroxylamine intermediate. Subsequent Phase II esterification (via N-acetyltransferases or sulfotransferases) generates a highly reactive, electrophilic nitrenium ion . This electrophile covalently binds to nucleophilic sites on DNA (e.g., guanine residues), forming bulky DNA adducts that induce frameshift and base-pair substitution mutations during replication [3].

MetabolicPathway Parent Aromatic Amine (2,4-TDA or 2,4-DAA) CYP450 CYP450 N-Oxidation (Hepatic Metabolism) Parent->CYP450 NHydroxy N-Hydroxylamine Intermediate CYP450->NHydroxy PhaseII Phase II Esterification (NAT/SULT) NHydroxy->PhaseII Nitrenium Reactive Nitrenium Ion (Electrophile) PhaseII->Nitrenium DNA DNA Adduct Formation (Genotoxicity / Mutation) Nitrenium->DNA Covalent Binding

Comparative Metabolic Activation Pathway for Aromatic Amines

Quantitative Toxicity & Carcinogenicity Data

The following table synthesizes the quantitative toxicological data derived from standard National Cancer Institute (NCI) and National Toxicology Program (NTP) bioassays.

Toxicological Parameter4-Methoxybenzene-1,3-diamine sulfate2,4-Toluenediamine
IARC Classification Group 2B (Possible Human Carcinogen)Group 2B (Possible Human Carcinogen)
NTP Classification Reasonably Anticipated Human CarcinogenReasonably Anticipated Human Carcinogen
Primary Target Organs Thyroid (C-cell), Skin, Zymbal glandLiver (Hepatocellular), Mammary Gland
Carcinogenic LOAEL 0.5% (5000 ppm) in diet (Rat)5.9 mg/kg bw/day (Rat)
Hepatotoxicity Mild to ModerateSevere (Accelerates chronic renal disease)
Ames Test (Genotoxicity) Positive (Requires S9 activation)Positive (Requires S9 activation)
Key Bioassay Source NCI-CG-TR-84 (1978)NCI-CG-TR-162 (1979)

Data supported by the EPA Hazard Summary and IARC Monographs [4], [5].

Experimental Methodologies & Validation

To objectively compare these compounds, regulatory bodies rely on strict, self-validating experimental protocols. Below are the definitive workflows used to establish the data in Section 3.

Protocol A: In Vivo Rodent Carcinogenicity Bioassay (NTP Standard)

This protocol determines the chronic toxicity and tumorigenic potential of the test articles.

  • Animal Model Selection: Inbred F344 Rats and B6C3F1 Mice are selected.

    • Causality: These specific strains possess a highly characterized historical database for spontaneous tumor incidence. This statistical baseline is mathematically critical for validating whether rare chemically-induced neoplasms (like thyroid C-cell adenomas) are statistically significant [6].

  • Dose Range Finding & MTD: A 90-day subchronic study establishes the Maximum Tolerated Dose (MTD).

    • Causality: The MTD must be perfectly calibrated to ensure the animals survive the 2-year study period to develop tumors, without succumbing prematurely to acute systemic toxicity (e.g., 2,4-TDA's severe hepatotoxicity).

  • Chronic Administration (78–104 Weeks): The test article is administered via dietary admixture (e.g., 50 and 100 ppm for 2,4-TDA).

    • Causality: Dietary admixture mimics continuous, low-level occupational or consumer exposure far more accurately than acute gavage boluses.

  • Histopathology & Statistical Evaluation: Tissues are harvested and evaluated.

    • Self-Validating System: The protocol mandates age-matched, concurrent vehicle control groups. This internal control ensures that age-related background tumor rates do not artificially skew the dose-response curve, validating the chemical's specific carcinogenic effect.

ExpWorkflow Start Animal Selection (F344 Rats / B6C3F1 Mice) Dosing Dosing Regimen (Dietary, 78-104 Wks) Start->Dosing Monitoring Clinical Monitoring (Body Weight, Survival) Dosing->Monitoring Necropsy Necropsy & Tissue Harvest Monitoring->Necropsy Histopath Histopathological Analysis Necropsy->Histopath Data Statistical Dose-Response Evaluation Histopath->Data

Standard NTP 2-Year Rodent Bioassay Workflow

Protocol B: In Vitro Bacterial Reverse Mutation (Ames) Test

This assay evaluates the direct mutagenic potential of the nitrenium ion metabolites.

  • Strain Selection: Salmonella typhimurium strains TA98 and TA100 are utilized.

    • Causality: These specific auxotrophic strains are engineered with distinct mutations in the histidine operon, allowing researchers to differentiate between frameshift mutations (TA98) and base-pair substitutions (TA100) []([Link]].

  • Metabolic Activation (S9 Fraction): Rat liver S9 fraction (induced by Aroclor 1254) is added to the agar.

    • Causality: Because 2,4-TDA and 2,4-diaminoanisole sulfate are pro-carcinogens, they are inert in standard bacterial cultures. The S9 fraction provides the exogenous CYP450 enzymes necessary to generate the reactive, DNA-binding electrophiles.

  • Plating & Incubation: Plates are incubated for 48-72 hours.

    • Self-Validating System: The assay is structurally self-validating. It requires a positive control requiring activation (e.g., 2-aminoanthracene) to prove the S9 fraction is active, a direct-acting positive control (e.g., sodium azide) to prove the bacteria can mutate, and a negative vehicle control to establish the spontaneous reversion baseline.

AmesTest Strain Strain Selection (TA98, TA100) S9 Metabolic Activation (Rat Liver S9) Strain->S9 Exposure Test Article Exposure S9->Exposure Incubation Incubation (48-72 Hours) Exposure->Incubation Counting Revertant Colony Counting Incubation->Counting

In Vitro Ames Test Workflow for Genotoxicity Evaluation

Regulatory Standing & Safety Implications

Due to the conclusive evidence generated by the aforementioned bioassays, both 4-methoxybenzene-1,3-diamine sulfate and 2,4-toluenediamine are strictly regulated. The EPA classifies 2,4-toluenediamine as a Group B2 probable human carcinogen, severely restricting occupational exposure limits in polyurethane manufacturing [4]. Similarly, the cosmetic use of 4-methoxybenzene-1,3-diamine sulfate has been largely phased out globally following its classification by the IARC and NTP as a reasonably anticipated human carcinogen [5].

References

  • Cardy RH. "Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats." Journal of the National Cancer Institute, PubMed (nih.gov). URL:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Salts of 2,4-toluenediamine: Human health tier II assessment." Australian Government (industrialchemicals.gov.au). URL:[Link]

  • Vermont Department of Health. "2,4-Diaminotoluene - Hazard Summary." Healthvermont.gov. URL:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment." Australian Government (industrialchemicals.gov.au). URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Toluene-2,4-Diamine Hazard Summary." EPA.gov. URL:[Link]

  • Hazardous Substances Data Bank (HSDB). "1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)." PubChem, National Library of Medicine (nih.gov). URL:[Link]

  • American Cancer Society. "Known and Probable Human Carcinogens." Cancer.org. URL:[Link]

Sources

Validation

Comparative Mutagenicity Profile: 4-Methoxybenzene-1,3-diamine Sulfate vs. Free Base

As a Senior Application Scientist in genetic toxicology, I frequently encounter discrepancies in how researchers handle aromatic amines during preclinical safety assessments. A common point of confusion is the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in genetic toxicology, I frequently encounter discrepancies in how researchers handle aromatic amines during preclinical safety assessments. A common point of confusion is the selection between the free base and the salt form of a test article.

This guide provides an objective, data-driven comparison of the mutagenicity of 4-methoxybenzene-1,3-diamine (also known as 2,4-diaminoanisole) and its sulfate salt . By deconstructing the physicochemical rationale, metabolic pathways, and experimental methodologies, this guide establishes a rigorous framework for evaluating these historically significant [1].

Chemical Speciation & Physicochemical Rationale

When designing a mutagenicity assay, the choice between the free base and the sulfate salt is dictated by experimental control rather than differing intrinsic biological toxicities.

  • Free Base (CAS 615-05-4): The free amine is highly susceptible to rapid auto-oxidation in ambient air and aqueous buffers. This instability leads to the formation of complex oxidation products, which can introduce confounding variables and false positives in in vitro assays.

  • Sulfate Salt (CAS 39156-41-7): Synthesized by reacting the free base with sulfuric acid, the sulfate salt appears as a highly stable, off-white to violet powder[2]. It exhibits superior crystalline stability and aqueous solubility, making it the gold standard for long-term bioassays and standardized dosing.

The Causality of Speciation: In biological fluids (pH ~7.4) and standard assay buffers, the is entirely dependent on the local pH and the molecule's pKa, rendering the original form (free base vs. salt) irrelevant to its ultimate bioactivity. The sulfate counter-ion is toxicologically inert; therefore, the genotoxic potential of both forms converges once in solution.

Mechanisms of Mutagenicity

4-Methoxybenzene-1,3-diamine is a classical pro-mutagen . It does not directly intercalate or react with DNA. Instead, its mutagenicity is strictly causal to its hepatic metabolic activation.

  • N-Hydroxylation: Cytochrome P450 enzymes oxidize the primary amine groups to form an intermediate N-hydroxylamine[3].

  • Phase II Esterification: The N-hydroxylamine undergoes esterification (e.g., via sulfotransferases or acetyltransferases).

  • Electrophilic Attack: The ester spontaneously cleaves to yield a highly reactive arylnitrenium ion . This ultimate carcinogen covalently binds to nucleophilic centers in DNA, inducing base-pair substitutions and frameshift mutations[4].

  • Detoxification: Interestingly, O-demethylation acts as a competing detoxification pathway. Experimental substitution of the methoxy hydrogens with deuterium slows this O-demethylation, which paradoxically increases the compound's mutagenicity.

MetabolicPathway Parent 4-Methoxybenzene-1,3-diamine (Pro-mutagen) CYP450 Cytochrome P450 (N-hydroxylation) Parent->CYP450 Detox O-Demethylation (Detoxification) Parent->Detox Minor Pathway NHydroxy N-Hydroxylamine Metabolite CYP450->NHydroxy Phase2 Phase II Enzymes (Esterification) NHydroxy->Phase2 Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Phase2->Nitrenium DNA Covalent DNA Binding (Adduct Formation) Nitrenium->DNA

Metabolic activation of 4-methoxybenzene-1,3-diamine to DNA-reactive arylnitrenium ions.

Comparative Mutagenicity Data

Because both compounds yield the same active species in vivo, their quantitative mutagenicity profiles are virtually identical. Both forms produce gene mutations and chromosomal damage in vitro, but often fail to produce positive results in short-term in vivo mammalian tests due to rapid systemic clearance and detoxification[4].

Quantitative Data Summary
Parameter4-Methoxybenzene-1,3-diamine (Free Base)4-Methoxybenzene-1,3-diamine Sulfate
CAS Number 615-05-439156-41-7
Physical Stability Low (Prone to auto-oxidation)High (Stable powder)[2]
Ames Test (S. typhimurium) Positive (TA98, TA100)[4]Positive (TA98, TA100)[4]
Mammalian Cell Mutation Positive (L5178Y tk+/-)Positive (L5178Y tk+/-)
In Vivo Micronucleus NegativeNegative
Rodent Carcinogenicity Sufficient Evidence (Thyroid/Skin)[4]Sufficient Evidence (Thyroid/Skin)[4]

Self-Validating Experimental Protocol: Ames Reverse Mutation Assay

To accurately assess the mutagenicity of these compounds, the Salmonella typhimurium reverse mutation assay (Ames test) must be employed. Because 4-methoxybenzene-1,3-diamine is a pro-mutagen, the protocol must incorporate an exogenous metabolic activation system (S9 fraction) and a pre-incubation step to prevent false negatives.

AmesWorkflow Prep Sample Prep (Free Base/Sulfate) S9 Add S9 Mix (Metabolic Activation) Prep->S9 Inoculate Inoculate S. typhimurium (TA98, TA100) S9->Inoculate Incubate Incubate 48-72h @ 37°C Inoculate->Incubate Count Quantify Revertants (Mutagenicity) Incubate->Count

Self-validating experimental workflow for the Ames bacterial reverse mutation assay.

Step-by-Step Methodology
  • Strain Preparation: Culture S. typhimurium tester strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight to a density of ~1-2 x 10⁹ CFU/mL.

  • Test Article Formulation: Dissolve 4-methoxybenzene-1,3-diamine sulfate in sterile deionized water or DMSO immediately prior to use to prevent oxidative degradation. Prepare serial dilutions (e.g., 10, 50, 100, 500 µ g/plate ). (Note: If using the free base, preparation must occur in DMSO under an inert gas like Argon).

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) mammalian liver post-mitochondrial fraction (S9) supplemented with NADP+ and glucose-6-phosphate.

    • Causality Check: Without the S9 mix, the pro-mutagen cannot undergo N-hydroxylation to form the reactive arylnitrenium ion, which would result in an invalid negative response[4].

  • Pre-incubation (Critical Step): Combine 0.1 mL bacterial culture, 0.1 mL test article, and 0.5 mL S9 mix in a sterile tube. Incubate at 37°C for 20 minutes.

    • Causality Check: N-hydroxylated metabolites of aromatic amines are highly unstable. Liquid pre-incubation maximizes the probability of these short-lived electrophiles penetrating the bacterial cell wall before degrading, significantly increasing assay sensitivity compared to standard plate incorporation.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Enumeration: Incubate the inverted plates at 37°C for 48-72 hours. Quantify the number of revertant colonies using an automated colony counter.

  • System Validation: The assay is only considered valid if the positive controls (e.g., 2-aminoanthracene for S9-dependent activation) demonstrate a >3-fold increase in revertants, and the vehicle control falls within the laboratory's historical background range.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. "2,4-Diaminoanisole (IARC Summary & Evaluation, Volume 79, 2001)." INCHEM. URL:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment." Australian Government Department of Health. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6219-67-6, 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)." PubChem. URL:[Link]

  • He, L. et al. "Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing." Chemical Research in Toxicology, 35(6), 901-915. (2022). URL:[Link]

Sources

Validation

Comparative Guide: Solid-Phase Extraction Techniques for 4-Methoxybenzene-1,3-Diamine Sulfate

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Compound Focus: 4-Methoxybenzene-1,3-diamine sulfate (CAS: 39156-41-7), also known as 2,4-diaminoanisole sulfate. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Compound Focus: 4-Methoxybenzene-1,3-diamine sulfate (CAS: 39156-41-7), also known as 2,4-diaminoanisole sulfate.

Executive Summary & Physicochemical Rationale

The accurate quantification of primary aromatic amines (PAAs) like 4-methoxybenzene-1,3-diamine sulfate is a critical regulatory requirement due to their potent mutagenic and carcinogenic properties[1][2]. Commonly found as an intermediate in hair dyes, a degradation product of azo dyes, and an impurity in pharmaceutical synthesis, this compound presents unique analytical challenges[3][4].

When dissolved in aqueous matrices (e.g., urine, wastewater, or cosmetic emulsions), the sulfate salt dissociates, leaving the free 2,4-diaminoanisole base. As a Senior Application Scientist, I approach the extraction of this compound by analyzing its structural vulnerabilities:

  • High Polarity & Dual Basicity: The presence of two primary amine groups ( pKa​ ~4.5–5.5) makes the molecule highly polar. Traditional reversed-phase (C18) extraction often results in poor retention and low recovery because the protonated amines bypass the hydrophobic stationary phase[5].

  • Extreme Susceptibility to Oxidation: The electron-donating methoxy group on the aromatic ring significantly increases the electron density of the amine groups, making the molecule highly prone to rapid oxidation in air and water[6].

To overcome these challenges, Solid-Phase Extraction (SPE) must be meticulously optimized. This guide objectively compares the three dominant SPE methodologies for this compound: Mixed-Mode Cation Exchange (MCX) , Hydrophilic-Lipophilic Balance (HLB) , and Supported Liquid Extraction (SLE) .

Mechanistic Comparison of SPE Sorbents

The choice of sorbent dictates the sample preparation chemistry. Below is a comparative analysis of the primary sorbents utilized for PAA extraction.

Table 1: Performance Comparison of SPE Alternatives for 2,4-Diaminoanisole
Sorbent TechnologyPrimary Retention MechanismOptimal Load pHAvg. Recovery (%)LOD Potential (µg/L)Matrix Suitability
Polymeric MCX Strong Cation Exchange + Reversed-Phase2.0 – 3.085 – 115%0.02 – 0.05Complex (Urine, River Water, Cosmetics)
Polymeric HLB Hydrophobic / Hydrophilic Partitioning8.0 – 9.070 – 90%0.10 – 0.20Moderate (Drinking Water, Food Simulants)
Silica C18 Reversed-Phase (Hydrophobic)7.5 – 8.550 – 75%0.50 – 1.00Simple (Aqueous Standards)
SLE Liquid-Liquid Partitioning (Diatomaceous Earth)8.0 – 9.0>70%0.50High-lipid matrices (Dyes, Oils)

Data synthesized from validated LC-MS/MS and GC-MS methodologies for primary aromatic amines[2][5][6][7].

The Causality Behind Sorbent Selection

Why MCX Outperforms HLB: Using an HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent requires adjusting the sample to a basic pH (pH 8–9) to neutralize the amine groups, ensuring they are retained via hydrophobic interactions[7]. However, at a basic pH, 2,4-diaminoanisole oxidizes rapidly. Conversely, MCX (Mixed-Mode Cation Exchange) relies on sulfonic acid groups grafted onto a divinylbenzene backbone[5]. By acidifying the sample to pH 2, the amines are fully protonated ( NH3+​ ). This acidic environment not only stabilizes the compound against oxidation but also allows for an incredibly strong ionic bond with the sorbent, permitting aggressive washing steps with 100% organic solvents to remove matrix interferences[4].

SPE Workflow Visualization

SPE_Mechanisms cluster_MCX Mixed-Mode Cation Exchange (MCX) Pathway cluster_HLB Hydrophilic-Lipophilic Balance (HLB) Pathway Sample Sample Matrix (Contains 2,4-Diaminoanisole + Ascorbic Acid) Acidify Acidify to pH 2-3 (Protonates Amines to NH3+) Sample->Acidify Pathway A Basify Basify to pH 8-9 (Neutralizes Amines to NH2) Sample->Basify Pathway B Load_MCX Load onto MCX (Ionic Binding to SO3-) Acidify->Load_MCX Wash_MCX Wash (2% HCOOH & MeOH) (Removes Neutrals/Acids) Load_MCX->Wash_MCX Elute_MCX Elute (5% NH4OH in MeOH) (Neutralizes Amines for Release) Wash_MCX->Elute_MCX LCMS Evaporation & LC-MS/MS Analysis Elute_MCX->LCMS Load_HLB Load onto HLB (Hydrophobic Binding) Basify->Load_HLB Wash_HLB Wash (5% MeOH) (Removes Salts/Polar Matrix) Load_HLB->Wash_HLB Elute_HLB Elute (100% MeOH) (Disrupts Hydrophobic Bonds) Wash_HLB->Elute_HLB Elute_HLB->LCMS

Fig 1. Mechanistic comparison of MCX and HLB solid-phase extraction pathways for aromatic amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of ascorbic acid prevents analyte degradation, while the specific wash steps ensure that any loss of recovery is isolated to the elution phase rather than breakthrough during loading.

Protocol A: The MCX Gold-Standard Workflow (Recommended)

Optimized for maximum recovery and minimal oxidation in complex matrices (e.g., urine, wastewater)[6].

1. Sample Pre-treatment:

  • Antioxidant Addition: Add 1% (w/v) ascorbic acid to the sample matrix immediately upon collection to halt oxidative degradation[6].

  • Acidification: Dilute the sample 1:1 with 2% Formic Acid in water. Verify the pH is between 2.0 and 3.0. Causality: This guarantees 100% protonation of the diamine groups, enabling strong cation exchange.

  • Internal Standard: Spike with isotopically labeled 2,4-diaminoanisole-d3 to monitor matrix effects and extraction efficiency.

2. Sorbent Conditioning (MCX 60mg/3mL cartridge):

  • Pass 2 mL of Methanol (MeOH) to wet the polymer bed.

  • Pass 2 mL of 2% Formic Acid in water to equilibrate the sorbent to the sample pH.

3. Loading:

  • Load the pre-treated sample at a controlled flow rate of 1–2 mL/min. Do not exceed this rate, as ion-exchange kinetics are slower than reversed-phase kinetics.

4. Washing (The Self-Validating Step):

  • Wash 1 (Aqueous): 2 mL of 2% Formic Acid. (Removes highly polar, non-basic interferences).

  • Wash 2 (Organic): 2 mL of 100% Methanol. (Removes hydrophobic neutrals and acids. Because the target is held by strong ionic bonds, it will not elute in 100% organic solvent).

5. Elution:

  • Elute with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH of the ammonia neutralizes the protonated amines on the target analyte, breaking the ionic bond with the sulfonic acid groups on the sorbent, while the methanol acts as the carrier solvent[5].

6. Concentration & Reconstitution:

  • Add 50 µL of Acetonitrile as a "keeper solvent" to the eluate.

  • Evaporate under a gentle stream of Nitrogen. Strictly maintain the temperature below 37°C to prevent thermal degradation and evaporative loss[6].

  • Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: The HLB Workflow (Alternative for Simple Matrices)

Utilized primarily for food contact material migration studies or simple aqueous simulants[2][7].

1. Sample Pre-treatment:

  • Add 1% (w/v) ascorbic acid.

  • Adjust the sample pH to 8.5 – 9.0 using dilute ammonia. Caution: Proceed immediately to extraction to minimize oxidation.

2. Sorbent Conditioning (HLB 60mg/3mL cartridge):

  • Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade water.

3. Loading & Washing:

  • Load the basic sample at 1-2 mL/min.

  • Wash with 2 mL of 5% Methanol in water to remove salts and highly polar matrix components.

4. Elution & Concentration:

  • Elute with 2 mL of 100% Methanol.

  • Evaporate under Nitrogen (<37°C) and reconstitute.

Conclusion & Best Practices

When extracting 4-methoxybenzene-1,3-diamine sulfate, Polymeric MCX is unequivocally the superior choice over HLB or standard C18 silica. The dual basicity of the compound allows for highly specific ion-exchange retention, which permits aggressive organic washing to achieve ultra-low limits of detection (LODs down to 0.02 µg/L)[2][6].

Critical Success Factors:

  • Oxidation Control: Never omit the ascorbic acid. Aromatic amines will rapidly form quinone-diimines or polymeric azo compounds if left unprotected[6].

  • Thermal Control: Evaporation must never exceed 37°C[6].

  • Keeper Solvents: The use of acetonitrile prior to nitrogen blow-down prevents the volatile free-base amine from being lost to the atmosphere.

References

  • Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry J-Stage URL:[Link]

  • Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry ResearchGate (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software Waters Corporation URL:[Link]

  • Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods National Institutes of Health (PMC) URL:[Link]

  • Determination of migration of 25 primary aromatic amines from food contact plastic materials by gas chromatography-mass spectrometry National Institutes of Health (PubMed) URL:[Link]

  • Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction ResearchGate (Microchemical Journal) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methoxybenzene-1,3-diamine;sulfate proper disposal procedures

This comprehensive guide outlines the operational and logistical protocols for the safe handling, containment, and disposal of 4-Methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate). Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide outlines the operational and logistical protocols for the safe handling, containment, and disposal of 4-Methoxybenzene-1,3-diamine sulfate (also known as 2,4-diaminoanisole sulfate). Designed for researchers and drug development professionals, this document synthesizes regulatory requirements with chemical causality to ensure institutional compliance and environmental safety.

Chemical Profile and Hazard Assessment

4-Methoxybenzene-1,3-diamine sulfate is an aromatic amine salt historically utilized as a component in dye formulations and as a laboratory reagent[1][2]. Due to its toxicological profile, it requires stringent lifecycle management within the laboratory environment.

The primary operational risk stems from its classification as a Category 1B carcinogen and its acute toxicity via oral, dermal, and inhalation routes[2][3]. Furthermore, the compound poses a severe threat to aquatic environments and drinking water reservoirs even in trace quantities, strictly prohibiting any form of aqueous drain disposal[3].

Table 1: Quantitative and Regulatory Data Summary

Property / ClassificationDetailCausality / Operational Impact
CAS Number 6219-67-6 (Hydrate) / 39156-41-7 (Sulfate)Essential for accurate hazardous waste manifesting and EPA EPCRA Section 313 reporting[3][4].
Physical State Colorless to off-white/violet needles or powder[1][5]Prone to aerosolization. Mandates the use of local exhaust ventilation (fume hood) and P261 compliance (avoid breathing dust)[2][3].
Hazard Statements H302, H312, H332, H350[2][3]Requires comprehensive PPE (nitrile gloves, lab coat, safety goggles, and potentially a particulate respirator) to prevent systemic absorption[2].
Thermal Decomposition Yields Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[5]Dictates that any thermal destruction (incineration) must be performed in a facility equipped with alkaline gas scrubbers[1].

Waste Segregation and Disposal Workflow

The disposal of 4-Methoxybenzene-1,3-diamine sulfate must be entirely delegated to licensed hazardous waste management facilities[2]. The laboratory's responsibility is focused on safe segregation, secure containment, and accurate manifesting.

G Start Waste Generation: 4-Methoxybenzene-1,3-diamine sulfate Decision Waste State? Start->Decision Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Solid Liquid Aqueous/Solvent Waste (Washings, Solutions) Decision->Liquid Liquid SolidContain Seal in heavy-duty, compatible secondary containment Solid->SolidContain LiquidContain Collect in dedicated halogen-free or compatible carboy Liquid->LiquidContain Labeling Label as Toxic/Carcinogenic Hazardous Waste (EPA/RCRA) SolidContain->Labeling LiquidContain->Labeling Disposal Transfer to Licensed Waste Disposal Company Labeling->Disposal Incineration High-Temp Incineration with NOx/SOx Scrubbers Disposal->Incineration

Figure 1: Decision matrix and logistical workflow for 4-Methoxybenzene-1,3-diamine sulfate disposal.

Step-by-Step Operational Methodologies

Protocol A: Routine Laboratory Waste Collection

To prevent environmental contamination and ensure compliance with official regulations[2][3], follow these steps for routine disposal:

  • Preparation & PPE: Don appropriate PPE, including a disposable lab coat, chemical-resistant gloves (e.g., heavy-duty nitrile), and safety goggles[2][3]. Work entirely within a certified chemical fume hood to prevent dust dispersion[2].

  • Solid Waste Segregation: Collect all unreacted powder, contaminated weighing paper, and disposable spatulas. Place them into a heavy-duty, sealable polyethylene bag or a dedicated, rigid plastic waste container.

  • Liquid Waste Segregation: For solutions containing the chemical, funnel the liquid into a designated, chemically compatible liquid waste carboy. Crucial: Never discharge any quantity into the municipal sewage system, as it poses a severe risk to drinking water[3].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Toxic - Contains 4-Methoxybenzene-1,3-diamine sulfate," note its carcinogenic hazard (H350), and include the date of first accumulation[2][3].

  • Storage: Store the sealed waste containers in a cool, shaded, and locked hazardous waste accumulation area until pickup by a licensed environmental services contractor[2][3].

Protocol B: Institutional Incineration Logistics (The "Why")

While the laboratory does not perform the destruction, understanding the downstream process is vital for proper packaging.

  • Thermal Degradation: The preferred method of destruction for aromatic amines is high-temperature incineration[1].

  • Chemical Causality: Because the compound is a sulfate salt of a nitrogenous base, its combustion inherently produces highly toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[5].

  • Facility Requirements: Consequently, waste contractors must utilize gas-fired incinerators equipped with afterburners and alkaline scrubbers to neutralize these acidic gases before atmospheric release[1]. Laboratories must not attempt to neutralize or incinerate this waste independently.

Protocol C: Emergency Spill Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.

  • Evacuation & Isolation: Immediately evacuate personnel not wearing appropriate protective equipment from the spill area[5]. Isolate the area in all directions (at least 25 meters for solid spills)[6].

  • Containment: If the spill is a dry powder, do not sweep, as this creates airborne dust. Instead, gently cover the powder with a damp absorbent pad or carefully pick it up using a HEPA-filtered vacuum dedicated to hazardous materials[2].

  • Collection: Deposit all collected material and contaminated cleanup supplies into a sealed, rigid container[5].

  • Decontamination: Wash the affected surface thoroughly with water and a suitable detergent, ensuring all wash water is collected as hazardous liquid waste[5]. Ventilate the area completely before allowing unprotected personnel to return[5].

Sources

Handling

Personal protective equipment for handling 4-Methoxybenzene-1,3-diamine;sulfate

Comprehensive Safety and Operational Guide for Handling 4-Methoxybenzene-1,3-diamine sulfate As researchers and drug development professionals, ensuring the integrity of our science relies heavily on the safety and preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Methoxybenzene-1,3-diamine sulfate

As researchers and drug development professionals, ensuring the integrity of our science relies heavily on the safety and precision of our laboratory practices. 4-Methoxybenzene-1,3-diamine sulfate (also known as 2,4-Diaminoanisole sulfate; CAS: 39156-41-7) is an aromatic amine salt historically used in dye formulations and currently utilized as a chemical intermediate.

Handling this compound requires rigorous operational discipline. It is classified as a Category 2 Carcinogen (H350), a suspected mutagen (H341), and is acutely toxic to aquatic life (H411)[1]. This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and delivers a self-validating, step-by-step operational workflow to ensure absolute safety during handling and disposal.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the mechanism of toxicity. We do not wear respirators and double gloves simply for compliance; we wear them to interrupt a specific biochemical pathway.

In vivo and in vitro studies demonstrate that 4-Methoxybenzene-1,3-diamine undergoes Cu(II)-mediated autoxidation. This redox cycling generates hydrogen peroxide (H2O2) and highly reactive oxygen species (ROS). These ROS directly attack DNA, causing targeted oxidative damage at thymine and cytosine residues, which drives the compound's mutagenic and carcinogenic profile[2].

MechanisticPathway A 4-Methoxybenzene- 1,3-diamine sulfate B Cu(II) / Cu(I) Redox Cycling A->B Autoxidation C H2O2 / ROS Generation B->C Catalysis D Oxidative DNA Damage (Thymine/Cytosine) C->D Nucleotide Attack

Fig 1: Cu(II)-mediated autoxidation and oxidative DNA damage pathway of 4-Methoxybenzene-1,3-diamine.

Because the primary risks are inhalation of aerosolized powder and dermal absorption of solvated amines, our PPE matrix and engineering controls are specifically designed to eliminate these exposure routes.

Quantitative Hazard & PPE Specifications

Aromatic amines possess high skin permeability and can act as systemic toxins. While standard nitrile provides an adequate barrier against dry powder, it degrades rapidly upon exposure to solvated aromatic amines. Therefore, specific materials like Butyl rubber are required to prevent breakthrough permeation[3].

Table 1: Quantitative Hazard Data and Protocol Implications

Parameter / MetricQuantitative ValueOperational Causality & Protocol Implication
Oral LD50 (Rat) 460 – 831 mg/kg bwValidates H302 (Harmful if swallowed) classification; mandates absolute prohibition of food/drink in handling areas[4].
Spill Isolation Radius ≥ 25 meters (75 feet)Establishes the minimum evacuation zone to prevent inhalation of aerosolized carcinogenic particulates[1].
Glove Breakthrough Time > 60 minutes (Butyl Rubber)Aromatic amines rapidly permeate standard latex/nitrile when solvated. Butyl rubber provides necessary chemical resistance[3].
Respirator APF APF 10 (Minimum)Assigned Protection Factor of 10 (N95/P100) is required when handling dry powders to prevent respiratory tract exposure[2].

Operational Workflow: Precision Weighing and Transfer

The physical form of 4-Methoxybenzene-1,3-diamine sulfate is an off-white to dark brown powder[1]. Powders are highly susceptible to electrostatic dispersion, making aerosolization a primary threat during weighing.

Step-by-Step Handling Methodology:

  • Environmental Preparation : Activate a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Verify inward airflow to ensure containment of any generated dust.

  • PPE Donning : Don a disposable chemical-resistant lab coat (e.g., Tyvek). Apply double-gloving: an inner layer of standard nitrile for dexterity, and an outer layer of Butyl rubber for chemical resistance[3]. Don a NIOSH-approved N95 or P100 particulate respirator[2], alongside splash goggles.

  • Static Mitigation : Use an anti-static gun (e.g., Zerostat) on weighing boats and spatulas to neutralize static charges, preventing the powder from jumping and aerosolizing.

  • Transfer & Solubilization : Weigh the required mass using a micro-spatula. If creating a stock solution, add your solvent directly to the weighing vessel within the BSC before transporting it to the bench. Never transport the dry powder across the lab.

  • Decontamination : Perform a wet wipe-down of all interior BSC surfaces using damp absorbent pads. Never dry-sweep , as this will immediately aerosolize the carcinogenic compound.

OperationalWorkflow Step1 1. PPE Donning (Double Glove, N95/P100) Step2 2. Engineering Controls (Class II BSC / Fume Hood) Step1->Step2 Step3 3. Material Handling (Anti-static Weighing) Step2->Step3 Step4 4. Decontamination (Wet Wipe Down) Step3->Step4 Step5 5. Waste Disposal (Incineration Routing) Step4->Step5

Fig 2: Step-by-step operational workflow for the safe handling and disposal of the chemical.

Spill Response and Disposal Plan

Because this compound is toxic to aquatic life with long-lasting effects (H411)[1], it must never enter the standard wastewater stream. Aromatic amines require specific destruction methodologies.

Step-by-Step Spill & Disposal Methodology:

  • Immediate Isolation : Isolate the spill area in all directions for at least 25 meters (75 feet) for solid spills to protect personnel from airborne dust[1].

  • Containment : Cover the spilled powder with damp, inert absorbent pads. The moisture suppresses dust generation and traps the particulates.

  • Collection : Carefully scoop the damp material using non-sparking, disposable plastic tools. Place all collected material, including the absorbent pads and outer gloves, into a highly visible, sealable hazardous waste container.

  • Disposal Routing : Label the container explicitly for "Aromatic Amine / Carcinogenic Waste." Route the waste for high-temperature incineration, which is the only validated and recommended method for the complete destruction of aromatic amines[3].

References

  • PubChem: 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)
  • PubChem: 2,4-Diaminoanisole | C7H10N2O | CID 11976 N
  • 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment Safe Work Australia / NICNAS
  • Chemical Hygiene Plan - Montana Tech Montana Technological University

Sources

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